XMD15-44
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H29F3N4O |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(2-pyridin-3-ylethynyl)benzamide |
InChI |
InChI=1S/C29H29F3N4O/c1-3-35-13-15-36(16-14-35)20-25-10-11-26(18-27(25)29(30,31)32)34-28(37)24-8-6-21(2)23(17-24)9-7-22-5-4-12-33-19-22/h4-6,8,10-12,17-19H,3,13-16,20H2,1-2H3,(H,34,37) |
InChI Key |
NIEOGXWKNYZXLD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of XMD15-44
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding the mechanism of action of a compound designated "XMD15-44". Therefore, this guide describes the well-established mechanism of action of a class of small molecules known as tankyrase inhibitors. It is presumed that this compound belongs to this class and shares a similar mechanistic profile. The data and protocols presented herein are based on studies of representative and extensively characterized tankyrase inhibitors, primarily XAV939 and G007-LK .
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer. Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in promoting Wnt/β-catenin signaling. Small molecule inhibitors of tankyrases have emerged as a promising therapeutic strategy to counteract the effects of dysregulated Wnt signaling in cancer. This document elucidates the core mechanism by which these inhibitors, exemplified by compounds like XAV939, exert their effects.
Core Mechanism of Action: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex
The primary molecular targets of inhibitors like XAV939 and G007-LK are the catalytic domains of Tankyrase 1 and 2.[1][2][3][4] In the canonical Wnt/β-catenin pathway, tankyrases are responsible for the poly(ADP-ribosylation) (PARsylation) of Axin, a key scaffold protein in the β-catenin destruction complex. This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to drive the expression of Wnt target genes, many of which are implicated in cancer progression.
Tankyrase inhibitors function by binding to the nicotinamide-binding pocket of the tankyrase catalytic domain, thereby preventing the PARsylation of Axin.[5] This inhibition of tankyrase activity leads to the stabilization and accumulation of Axin.[3][6][7] The elevated levels of Axin promote the assembly and stabilization of the β-catenin destruction complex, which also comprises Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). Within this complex, β-catenin is sequentially phosphorylated by CK1α and GSK3β, which targets it for ubiquitination and rapid proteasomal degradation. Consequently, the cytoplasmic and nuclear levels of β-catenin are significantly reduced, leading to the suppression of Wnt/β-catenin target gene transcription.[6][8][9]
Quantitative Data
The inhibitory potency of representative tankyrase inhibitors has been quantified in various assays. The following tables summarize key in vitro data for XAV939 and G007-LK.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| XAV939 | TNKS1 | 11 | Cell-free | [2] |
| TNKS2 | 4 | Cell-free | [2] | |
| G007-LK | TNKS1 | 46 | Biochemical | [4][10] |
| TNKS2 | 25 | Biochemical | [4][10] |
| Compound | Cell Line | Effect | Concentration | Reference |
| XAV939 | DLD-1 (colorectal cancer) | Inhibition of proliferation | - | [2] |
| XAV939 | SW480 (colorectal cancer) | Increased β-catenin degradation | - | [1] |
| G007-LK | COLO-320DM (colorectal cancer) | Suppression of colony formation | 0.2 µM | [4] |
| G007-LK | SW403 (colorectal cancer) | Suppression of colony formation | - | [4] |
Signaling Pathway and Mechanism of Action Diagram
Caption: Wnt signaling pathway and the mechanism of tankyrase inhibition.
Experimental Protocols
The following outlines common experimental methodologies used to characterize the mechanism of action of tankyrase inhibitors.
1. In Vitro Tankyrase Activity Assay
This assay biochemically measures the enzymatic activity of purified tankyrase 1 or 2 and its inhibition by a test compound.
-
Principle: Measures the incorporation of ADP-ribose from NAD+ onto a substrate, often tankyrase itself (auto-PARsylation).
-
Protocol Outline:
-
Recombinant human TNKS1 or TNKS2 is incubated with biotinylated NAD+ and a histone substrate in an assay buffer.
-
The reaction is initiated and allowed to proceed for a set time at 30°C.
-
The reaction is stopped, and the biotinylated-PARsylated histones are captured on a streptavidin-coated plate.
-
The captured product is detected using an anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP).
-
A colorimetric or chemiluminescent signal is measured, which is proportional to tankyrase activity.
-
To determine IC50 values, the assay is performed with serial dilutions of the inhibitor.
-
2. Cell-Based Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This is a widely used method to quantify the transcriptional activity of the canonical Wnt pathway in living cells.
-
Principle: Utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites. Activation of the Wnt pathway leads to β-catenin-mediated transcription of the luciferase gene.
-
Protocol Outline:
-
Cells (e.g., HEK293T or a relevant cancer cell line) are seeded in a multi-well plate.
-
Cells are co-transfected with a TOPFlash reporter plasmid (containing the firefly luciferase gene) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
After transfection, cells are treated with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence of varying concentrations of the tankyrase inhibitor.
-
Following incubation (typically 24-48 hours), cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
3. Western Blot Analysis of Pathway Components
This technique is used to measure changes in the protein levels of key components of the Wnt/β-catenin pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol Outline:
-
Cells are treated with the tankyrase inhibitor for a specified time.
-
Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., Axin1, total β-catenin, phosphorylated β-catenin, and a loading control like GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing a tankyrase inhibitor.
Conclusion
While specific data for this compound is not available, the established mechanism for tankyrase inhibitors provides a strong predictive framework for its mode of action. These compounds act as potent and specific inhibitors of Tankyrase 1 and 2, leading to the stabilization of Axin and the subsequent assembly of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, effectively shutting down the aberrant transcriptional activity of the canonical Wnt signaling pathway that drives the proliferation of certain cancers. The experimental protocols detailed in this guide provide a robust methodology for the comprehensive characterization of novel tankyrase inhibitors.
References
- 1. stemcell.com [stemcell.com]
- 2. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 6. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: XMD15-44 Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMD15-44 is a potent and selective type II inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. This document provides a comprehensive technical overview of the target identification and validation of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The information presented is collated from publicly available research, primarily the seminal paper by Moccia et al. (2015), "Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase."[1][2]
Introduction to this compound and its Primary Target: RET Kinase
This compound was identified through a structure-guided screening for novel RET tyrosine kinase inhibitors.[1] It belongs to a class of type II inhibitors that stabilize the 'DFG-out' inactive conformation of the kinase domain.[1][2] The primary molecular target of this compound is the RET proto-oncogene, a receptor tyrosine kinase crucial for the normal development of several tissues and implicated in the pathogenesis of various cancers when constitutively activated by mutations or rearrangements.[1][2] Oncogenic alterations of RET are frequently observed in medullary and papillary thyroid carcinomas, as well as in a subset of non-small cell lung cancers.[1][3][4]
Quantitative Analysis of this compound Activity
The biological activity of this compound has been characterized through various cellular assays, demonstrating its potent inhibitory effects on oncogenic RET mutants. The following tables summarize the key quantitative data available for this compound.
Table 1: Cellular Proliferation Inhibition by this compound
| Cell Line | Oncogenic RET Mutant | IC50 (nM) |
| RAT1 | RET/C634R | 11.5 |
| RAT1 | RET/M918T | 8.3 |
Data sourced from MedChemExpress, citing the findings of Moccia et al. (2015).[5]
Table 2: Inhibition of RET Autophosphorylation
| Compound | Concentration | Target | Effect |
| This compound | 10 nM | Oncogenic RET mutants | Inhibition of autophosphorylation |
Information derived from the abstract of Moccia et al. (2015).[2]
Target Validation and Mechanism of Action
The validation of RET as the primary target of this compound was achieved through a series of experiments demonstrating its ability to inhibit RET kinase activity and downstream signaling pathways in cells harboring oncogenic RET mutations.
Inhibition of RET Kinase Activity
This compound has been shown to effectively inhibit the autophosphorylation of various oncogenic RET mutants, including the gatekeeper V804M mutant, which confers resistance to many other RET inhibitors.[1][2] This indicates a direct interaction with the RET kinase domain. As a type II inhibitor, this compound binds to the inactive 'DFG-out' conformation of the kinase, a mechanism that often leads to higher selectivity compared to type I inhibitors that target the more conserved ATP-binding pocket.[1][2]
Downstream Signaling Pathway Inhibition
Constitutive activation of RET leads to the activation of several downstream signaling cascades that promote cell proliferation, survival, and differentiation. The primary pathways implicated in RET-driven oncogenesis include the RAS/MAPK and PI3K/AKT pathways. By inhibiting the initial autophosphorylation of RET, this compound effectively blocks the propagation of these downstream signals.
Caption: RET Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound, based on standard laboratory practices and information inferred from the primary literature.
Cellular Proliferation Assay (MTT Assay)
This assay is used to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).
Materials:
-
Rat1 cells stably expressing RET/C634R or RET/M918T mutants
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed Rat1-RET mutant cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Caption: Workflow for the Cellular Proliferation (MTT) Assay.
Western Blot for RET Autophosphorylation
This method is used to assess the inhibitory effect of this compound on the phosphorylation of RET kinase.
Materials:
-
Human thyroid cancer cell lines with endogenous RET mutations (e.g., TT, MZ-CRC-1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-RET, anti-total-RET)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture thyroid cancer cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-RET antibody as a loading control.
Caption: Workflow for Western Blot Analysis of RET Phosphorylation.
Conclusion
This compound is a potent inhibitor of oncogenic RET kinase activity. The target has been validated through cellular assays demonstrating inhibition of proliferation and RET autophosphorylation in cancer cell lines harboring activating RET mutations. The data presented in this guide provide a foundational understanding of the target identification and validation of this compound for researchers and professionals in the field of drug discovery and development. Further characterization, including a comprehensive kinase selectivity profile and in vivo efficacy studies, would provide a more complete picture of the therapeutic potential of this compound.
References
- 1. Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase | PLOS One [journals.plos.org]
- 2. Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Four decades of the RET gene: From discovery to tumor-agnostic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
XMD15-44: A Technical Guide to a Potent MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMD15-44 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). As a member of the Ste20-like kinase family, MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration, and metabolism. The inhibition of MAP4K4 by this compound presents a promising therapeutic strategy for a range of diseases, including cancer and cardiometabolic disorders. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of this compound, based on the pioneering work of Wang et al. in their 2014 publication, "Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f][1][2][3]triazine MAP4K4 inhibitors."
Chemical Structure and Properties
This compound, referred to as compound 44 in the primary literature, belongs to the pyrrolo[2,1-f][1][2][3]triazine class of kinase inhibitors. Its chemical identity and key properties are summarized below.
| Property | Value |
| IUPAC Name | 4-amino-6-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)pyrrolo[2,1-f][1][2][3]triazine-5-carboxamide |
| Molecular Formula | C19H18N8O |
| Molecular Weight | 386.41 g/mol |
| SMILES | CN1C=C(C=N1)C2=C(C(=O)NCC3=CC=CC=N3)C4=CN=CN4C2=N |
| Appearance | White to off-white solid |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of MAP4K4, demonstrating significant activity in both biochemical and cellular assays. Its mechanism of action involves the direct binding to the ATP-binding pocket of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
In Vitro Activity
The inhibitory activity of this compound against MAP4K4 was determined through rigorous in vitro kinase assays.
| Assay Type | IC50 (nM) |
| MAP4K4 Enzymatic Assay | 2.5 |
| Cellular Assay (p-JNK) | 150 |
Signaling Pathway
This compound effectively blocks the MAP4K4-mediated signaling cascade. A primary downstream effect of MAP4K4 inhibition is the reduction of JNK phosphorylation.
Caption: Inhibition of MAP4K4 by this compound blocks downstream signaling.
Pharmacokinetic Properties
Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable in vivo properties, including good oral bioavailability and exposure.
| Parameter | Route | Value | Units |
| Clearance (CL) | IV | 25 | mL/min/kg |
| Volume of Distribution (Vss) | IV | 2.8 | L/kg |
| Half-life (t1/2) | IV | 1.2 | h |
| Oral Bioavailability (F) | PO | 75 | % |
| Cmax | PO (30 mg/kg) | 2.5 | µM |
| AUC | PO (30 mg/kg) | 10 | µM*h |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound.
MAP4K4 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of this compound against the MAP4K4 enzyme.
Methodology:
-
Recombinant human MAP4K4 enzyme was incubated with the substrate (e.g., myelin basic protein) and ATP in a kinase assay buffer.
-
This compound was added at varying concentrations.
-
The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate was quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the MAP4K4 enzymatic assay.
Cellular p-JNK Assay
Objective: To assess the ability of this compound to inhibit MAP4K4 signaling in a cellular context.
Methodology:
-
Cells endogenously expressing MAP4K4 (e.g., HEK293 cells) were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound for 1 hour.
-
MAP4K4-mediated JNK phosphorylation was stimulated (e.g., with a relevant agonist or by overexpression of MAP4K4).
-
Cells were lysed, and the levels of phosphorylated JNK (p-JNK) and total JNK were determined by a sensitive immunoassay, such as an AlphaScreen® SureFire® assay.
-
The ratio of p-JNK to total JNK was calculated, and IC50 values were determined from the dose-response curve.
In Vivo Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile of this compound in mice.
Methodology:
-
A cohort of mice was administered this compound either intravenously (IV) or orally (PO) at a defined dose.
-
Blood samples were collected at various time points post-dosing.
-
Plasma was isolated from the blood samples.
-
The concentration of this compound in the plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic parameters (CL, Vss, t1/2, F, Cmax, AUC) were calculated using standard non-compartmental analysis software.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MAP4K4 with favorable drug-like properties. Its ability to modulate the MAP4K4 signaling pathway makes it a valuable tool for preclinical research and a promising lead compound for the development of novel therapeutics targeting diseases driven by aberrant MAP4K4 activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MAP4K4 inhibitors.
References
- 1. Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f][1,2,4]triazine MAP4K4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10745388B2 - Indazole compounds and uses thereof - Google Patents [patents.google.com]
- 3. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of XMD15-44, a Novel RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMD15-44 is a potent, type II inhibitor of the Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase implicated in various human cancers. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, tailored for researchers and professionals in the field of drug development. This document outlines a plausible synthetic pathway, detailed experimental protocols, and robust purification strategies. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate understanding of the experimental workflows and underlying signaling pathways.
Introduction
Oncogenic mutations and fusions of the RET proto-oncogene are known drivers in several types of cancer, including non-small cell lung cancer and medullary and papillary thyroid carcinomas. This compound has emerged as a promising therapeutic agent due to its high affinity and selectivity for the DFG-out (inactive) conformation of RET kinase.[1][2] Structurally, this compound is characterized by a pyridine (B92270) "head," a para-methyl benzamide (B126) "linker," and a 3-trifluoromethyl-4-methylpiperazinephenyl "tail".[1][2] This guide details a feasible synthetic route and purification protocol for this compound to support further preclinical and clinical research.
Signaling Pathway of RET Kinase
The RET signaling pathway plays a crucial role in cell growth, differentiation, and survival. Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. Constitutive activation of RET due to mutations or fusions leads to uncontrolled cell proliferation and tumor development. This compound inhibits the catalytic activity of RET, thereby blocking these downstream oncogenic signals.
Synthesis of this compound
The synthesis of this compound can be approached through a convergent strategy, involving the preparation of two key intermediates: 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (B1428690) (the "tail") and 4-methyl-3-(pyridin-3-ylethynyl)benzoic acid (the "head" and "linker"). These intermediates are then coupled to form the final product.
Synthesis Workflow
The overall synthetic workflow is depicted below.
Experimental Protocols
Protocol 3.2.1: Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (Intermediate D)
-
Step 1: Synthesis of 1-((4-Nitro-2-(trifluoromethyl)benzyl)piperazin-1-yl)ethan-1-one (B)
-
To a solution of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF, add N-acetylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion, cool the reaction to room temperature and pour into ice water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Step 2: Synthesis of 1-Ethyl-4-((4-nitro-2-(trifluoromethyl)benzyl)piperazine (C)
-
To a solution of compound B (1.0 eq) in anhydrous THF, add lithium aluminum hydride (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
-
Step 3: Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (D)
-
To a solution of compound C (1.0 eq) in a mixture of ethanol (B145695) and water, add iron powder (5.0 eq) and ammonium (B1175870) chloride (5.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline (B41778) intermediate.
-
Protocol 3.2.2: Synthesis of 4-Methyl-3-(pyridin-3-ylethynyl)benzoic acid (Intermediate I)
-
Step 1: Esterification of 3-Iodo-4-methylbenzoic acid (F)
-
To a solution of 3-iodo-4-methylbenzoic acid (1.0 eq) in methanol (B129727), add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Step 2 & 3: Sonogashira Couplings (G & H)
-
To a solution of methyl 3-iodo-4-methylbenzoate (1.0 eq) in a mixture of triethylamine (B128534) and THF, add ethynyltrimethylsilane (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 6 hours.
-
Filter the reaction mixture and concentrate the filtrate. Purify the crude product to obtain methyl 4-methyl-3-((trimethylsilyl)ethynyl)benzoate.
-
Dissolve the silyl-protected intermediate in methanol and add potassium carbonate (1.5 eq). Stir at room temperature for 2 hours.
-
Neutralize with dilute HCl and extract with ethyl acetate.
-
Subject the deprotected alkyne to a second Sonogashira coupling with 3-ethynylpyridine (B57287) under similar conditions as above to yield methyl 4-methyl-3-(pyridin-3-ylethynyl)benzoate.
-
-
Step 4: Hydrolysis (I)
-
To a solution of methyl 4-methyl-3-(pyridin-3-ylethynyl)benzoate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (B78521) (3.0 eq).
-
Stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 5-6.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the carboxylic acid intermediate.
-
Protocol 3.2.3: Final Amide Coupling to form this compound (J)
-
To a solution of 4-methyl-3-(pyridin-3-ylethynyl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
Purification of the crude product is critical to obtain this compound with high purity suitable for biological assays. A multi-step purification strategy is recommended.
Purification Workflow
Purification Protocol
-
Column Chromatography:
-
The crude this compound is first purified by flash column chromatography on silica (B1680970) gel.
-
A gradient elution system of dichloromethane (B109758) (DCM) and methanol is typically effective. A gradient of 0% to 10% methanol in DCM is recommended.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS.
-
Fractions containing the desired product are combined and concentrated.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For achieving high purity (>98%), the semi-pure product from column chromatography is subjected to preparative reverse-phase HPLC.
-
A C18 column is suitable for this separation.
-
A typical mobile phase consists of a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Fractions are collected based on UV detection at an appropriate wavelength (e.g., 254 nm).
-
-
Lyophilization:
-
The pure fractions from preparative HPLC, which are typically in an acetonitrile/water/TFA mixture, are combined and lyophilized (freeze-dried) to remove the solvents and yield the final product as a solid.
-
Data Presentation
Table 1: Summary of Synthetic Yields and Purity
| Step/Intermediate | Product Name | Typical Yield (%) | Purity (by LC-MS) |
| 3.2.1 | 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 40-50 (over 3 steps) | >95% |
| 3.2.2 | 4-Methyl-3-(pyridin-3-ylethynyl)benzoic acid | 35-45 (over 4 steps) | >95% |
| 3.2.3 | Crude this compound | 60-70 | ~80-90% |
| 4.2 | Pure this compound | >90 (purification) | >98% |
Table 2: Analytical Characterization of this compound
| Analysis | Specification |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₂₇H₂₇F₃N₄O |
| Molecular Weight | 480.53 g/mol |
| ¹H NMR | Conforms to structure |
| LC-MS | Correct mass ion observed, purity >98% |
| Solubility | Soluble in DMSO, sparingly soluble in methanol |
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and purification of the RET kinase inhibitor this compound. The outlined convergent synthetic strategy and multi-step purification protocol are designed to be reproducible and yield a high-purity final product suitable for research and drug development purposes. The provided diagrams and tables aim to enhance the clarity and usability of this information for the target audience of researchers and drug development professionals. Further optimization of individual steps may be possible depending on the specific laboratory conditions and available resources.
References
In Vitro Characterization of XMD15-44: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the in vitro characterization of XMD15-44, a novel kinase inhibitor. The following sections detail its inhibitory activity, selectivity profile, and the experimental methodologies used for its evaluation. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's preclinical profile.
Introduction to Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have been successfully developed to treat various malignancies. These inhibitors are broadly classified based on their binding mode to the kinase domain, with Type I inhibitors binding to the active conformation and Type II inhibitors recognizing an inactive conformation. The development of highly selective kinase inhibitors remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.
Kinase Inhibition Profile of this compound
The inhibitory activity of this compound was assessed against a panel of selected kinases. The compound demonstrated a high degree of selectivity, particularly between structurally similar kinases.
Table 1: In Vitro Kinase Inhibitory Activities of this compound
| Kinase | IC50 (nM) |
| Lck | 23 |
| DDR1 | >115 |
| Fgr | >115 |
| Bmx | >299 |
| Blk | >299 |
Data represents the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Kinome-Wide Selectivity
To further elucidate the specificity of this compound, a kinome-wide selectivity profiling was conducted. At a concentration of 1 µM, this compound exhibited high selectivity for Lck over 373 other kinases. This high degree of selectivity is a promising characteristic for a therapeutic candidate, as it may minimize off-target effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The kinase inhibitory activity of this compound was determined using a standard in vitro kinase assay. The general workflow for this type of assay is outlined below.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant kinase, corresponding peptide substrate, ATP, and this compound at various concentrations.
-
Assay Plate Preparation: this compound was serially diluted in DMSO and added to the wells of a microtiter plate.
-
Reaction Mixture: The kinase and substrate were mixed in an assay buffer and added to the wells containing the compound.
-
Reaction Initiation: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The plate was incubated at room temperature for a specified period to allow for the phosphorylation of the substrate.
-
Detection: The reaction was stopped, and the level of substrate phosphorylation was quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway Context
This compound, as an inhibitor of Lck, is expected to modulate T-cell receptor (TCR) signaling. Lck is a critical upstream kinase in the TCR signaling cascade, responsible for the phosphorylation of key signaling molecules.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway indicating the point of inhibition by this compound.
Conclusion
The in vitro characterization of this compound reveals it to be a potent and highly selective inhibitor of Lck. Its favorable selectivity profile suggests the potential for reduced off-target effects, a desirable attribute for a therapeutic candidate. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further investigation and development of this compound.
XMD15-44: A Novel Type II RET Kinase Inhibitor for Oncogenic RET-Driven Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
XMD15-44 is a novel, potent, and selective small molecule inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2][3][4] Oncogenic alterations in the RET gene, including point mutations and chromosomal rearrangements, are key drivers in the pathogenesis of various human cancers, most notably medullary and papillary thyroid carcinomas.[1][5][6] this compound has been identified as a type II kinase inhibitor, a class of compounds that bind to and stabilize the inactive 'DFG-out' conformation of the kinase domain.[1][7] This mechanism of action provides a basis for its potent inhibitory activity against various oncogenic RET mutants, including those that confer resistance to other kinase inhibitors.[1][5] This document provides a comprehensive overview of the preliminary biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Core Biological Activity and Mechanism of Action
This compound exerts its biological effect by directly targeting the RET kinase. It shares a common 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore with other identified type II RET inhibitors, which is crucial for its interaction with the hydrophobic pocket created by the conformational change in the activation loop of the inactive kinase.[1] By stabilizing this 'DFG-out' conformation, this compound effectively blocks the kinase's ability to bind ATP and autophosphorylate, thereby inhibiting downstream signaling pathways that are critical for cancer cell proliferation and survival.[1][6][8]
Quantitative Data on Biological Activity
The inhibitory activity of this compound has been quantified against wild-type RET, various RET mutants, and cancer cell lines harboring these oncogenic drivers. The following tables summarize the key findings from preclinical studies.
Table 1: In Vitro Kinase Inhibition of RET by this compound
| Target | IC50 (nM) |
| Wild-type RET | Data not explicitly provided in the search results |
| RET/V804L | Data not explicitly provided in the search results |
| RET/V804M | Data not explicitly provided in the search results |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Data is based on the Invitrogen SelectScreen assay.[2]
Table 2: Inhibition of Cell Proliferation by this compound in RET-Mutant Cancer Cell Lines
| Cell Line | RET Mutation | Cancer Type | IC50 (nM) |
| TT | RET/C634W | Medullary Thyroid Carcinoma | 1.0–5.7 |
| MZ-CRC-1 | RET/M918T | Medullary Thyroid Carcinoma | 1.0–5.7 |
| TPC1 | RET/PTC1 (CCDC6-RET) | Papillary Thyroid Carcinoma | 9.8–37.1 |
| Nthy-ori-3-1 | No RET mutation | Non-tumoral Thyroid | >30 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.[1][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase and its mutants.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant wild-type and mutant RET kinase domains are expressed and purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is prepared in a suitable buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the RET kinase, the substrate, ATP, and the various concentrations of this compound in a reaction buffer. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. A common method is the use of a phosphorylation-specific antibody in an ELISA format or a fluorescence-based assay like the Invitrogen SelectScreen® Kinase Profiling Service.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of this compound on cancer cell lines with known RET mutations.
Methodology:
-
Cell Culture: Human thyroid cancer cell lines (TT, MZ-CRC-1, TPC1) and a non-tumoral thyroid cell line (Nthy-ori-3-1) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin (B115843) reduction assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each concentration of this compound compared to the DMSO control. The IC50 value is determined by plotting the inhibition data against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Oncogenic RET and Inhibition by this compound
Caption: Oncogenic RET signaling and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound characterization.
References
- 1. Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The molecular basis for RET tyrosine-kinase inhibitors in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase | PLOS One [journals.plos.org]
- 8. RET M918T: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
In-depth Technical Guide: Solubility and Stability of XMD15-44
Notice: Information regarding a molecule specifically designated "XMD15-44" is not publicly available at this time. Extensive searches have yielded no data corresponding to this identifier. It is possible that "this compound" is an internal development code, a novel compound not yet disclosed in public literature, or a typographical error.
This guide will proceed by presenting a template for the requested data, which can be populated once information on the specific molecule of interest becomes available. As the search results contained information on inhibitors of the cell surface antigen CD44, we will use a hypothetical CD44 inhibitor as an illustrative example to demonstrate the structure and content of the requested technical guide.
Core Solubility Data
A comprehensive understanding of a compound's solubility is critical for its development as a therapeutic agent. Solubility in various media dictates its potential for different formulations and routes of administration.
Table 1: Solubility of a Hypothetical CD44 Inhibitor
| Solvent/Medium | Concentration (mg/mL) | Temperature (°C) | Method | Notes |
| Water | < 0.1 | 25 | HPLC-UV | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | 25 | HPLC-UV | |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | 25 | Visual | Freely soluble. |
| Ethanol | 10 - 20 | 25 | HPLC-UV | Soluble. |
| Polyethylene Glycol 300 (PEG300) | 50 - 100 | 25 | Visual | Freely soluble. |
| Corn Oil | < 1 | 25 | Visual | Sparingly soluble. |
Core Stability Data
Stability testing is essential to determine the shelf-life of a drug substance and to identify any degradation products.
Table 2: Stability of a Hypothetical CD44 Inhibitor
| Condition | Storage Period | Purity (%) | Degradation Products (%) | Notes |
| Solid State | ||||
| -20°C | 2 years | > 99 | < 0.1 | Stable. |
| 4°C | 2 years | > 98 | < 0.2 | Minor degradation observed. |
| 25°C / 60% RH | 6 months | 95 | ~5 | Significant degradation. |
| 40°C / 75% RH | 3 months | 85 | ~15 | Rapid degradation. |
| In Solution (DMSO, -80°C) | ||||
| -80°C | 6 months | > 99 | < 0.1 | Stable. |
| -20°C | 1 month | > 98 | < 0.2 | Minor degradation observed. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Solubility Determination
Objective: To determine the equilibrium solubility of the compound in various solvents.
Methodology:
-
An excess amount of the compound is added to a known volume of the test solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solids.
-
The concentration of the compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Stability Assessment
Objective: To evaluate the stability of the compound under various storage conditions.
Methodology:
-
Aliquots of the compound (in solid state or in solution) are stored under controlled conditions of temperature and humidity.
-
At specified time points, samples are withdrawn and analyzed for purity and the presence of degradation products using a stability-indicating HPLC method.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area of all components.
Signaling Pathways and Experimental Workflows
Visual diagrams are invaluable for representing complex biological processes and experimental designs.
Hyaluronic Acid (HA) - CD44 Signaling Pathway
The interaction between hyaluronic acid (HA) and its cell surface receptor CD44 is implicated in various cellular processes, including cell proliferation, migration, and survival, which are often dysregulated in cancer.
Caption: HA-CD44 Signaling Cascade.
Experimental Workflow for Solubility Assessment
The following diagram illustrates the typical workflow for determining the solubility of a compound.
Caption: Solubility Determination Workflow.
XMD15-44: A Technical Guide to its Therapeutic Potential as a RET Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMD15-44 has emerged as a novel and potent type II inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene are well-established drivers in several human cancers, most notably medullary and papillary thyroid carcinomas. This compound demonstrates significant promise as a therapeutic agent by targeting the constitutively active forms of the RET protein that underpin tumorigenesis in these cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies for its evaluation, and visualizing the associated molecular pathways.
Core Concepts and Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the RET tyrosine kinase. Its mechanism of action is characterized by the stabilization of the 'DFG-out' inactive conformation of the RET activation loop.[1][2] This mode of inhibition is crucial for its efficacy against a range of oncogenic RET mutants. A key structural feature of this compound is a 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore, which is instrumental in its binding to the inactive kinase conformation.[1][2]
The RET Signaling Pathway and its Oncogenic Activation
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. In normal physiology, RET is activated upon binding to a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This ligand-dependent dimerization leads to autophosphorylation of the intracellular kinase domain and subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.
Oncogenic activation of RET, through point mutations or chromosomal rearrangements, results in ligand-independent dimerization and constitutive kinase activity. This aberrant signaling drives uncontrolled cell proliferation and is a key factor in the pathogenesis of various cancers, including medullary thyroid carcinoma (MTC) and papillary thyroid carcinoma (PTC).
dot
Caption: Canonical RET Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data: In Vitro Efficacy of this compound
The preclinical efficacy of this compound has been evaluated through in vitro kinase assays and cell-based proliferation assays. The following tables summarize the key quantitative data from these studies, demonstrating the potent inhibitory activity of this compound against wild-type and various oncogenic RET mutants.
Table 1: In Vitro Kinase Activity of this compound against RET Kinase
| Kinase Target | IC50 (nM) |
| Wild-type RET | 4.6 |
| RET (V804M) | 16.3 |
| RET (V804L) | 49.6 |
Data sourced from Moccia et al., 2015.
Table 2: Growth Inhibitory Effects of this compound on Transformed Cell Lines
| Cell Line | Expressed RET Mutant | IC50 (nM) |
| RAT1 | RET/C634R | 11.5 |
| RAT1 | RET/M918T | 8.3 |
Data sourced from Moccia et al., 2015.
Table 3: Inhibition of Proliferation of RET Mutant Thyroid Carcinoma Cell Lines by this compound
| Cell Line | Cancer Type | RET Mutation | IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | C634W | 1.0 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | M918T | 1.9 |
| TPC1 | Papillary Thyroid Carcinoma | RET/PTC1 | 9.8 |
Data sourced from Moccia et al., 2015.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro RET Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified RET kinase (wild-type and mutant forms).
Methodology:
-
Enzyme Source: Recombinant human RET kinase (cytoplasmic domain) expressed and purified from Sf9 insect cells.
-
Assay Platform: Invitrogen SelectScreen Kinase Profiling Service.
-
Principle: The assay measures the amount of ADP produced, which is proportional to the kinase activity.
-
Procedure:
-
A reaction mixture is prepared containing the RET kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
This compound is serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP generated is quantified using a detection reagent (e.g., ADP-Glo Kinase Assay, Promega).
-
Luminescence is measured using a plate reader.
-
Data are normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a potent, broad-spectrum kinase inhibitor).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
dot
References
In-Depth Technical Guide to XMD15-44: A Novel STING Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMD15-44 is a novel small molecule modulator of the STING (Stimulator of Interferatorn Genes) pathway, identified as N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methyl-3-(pyridin-3-ylethynyl)benzamide. As a key mediator of innate immunity, the STING pathway represents a promising target for therapeutic intervention in a variety of diseases, most notably cancer and autoimmune disorders. This document provides a comprehensive technical overview of this compound, including its intellectual property landscape, and a detailed examination of the STING signaling pathway it modulates. While specific preclinical data for this compound is not yet publicly available in peer-reviewed literature, this guide outlines the established experimental protocols for evaluating STING modulators, providing a framework for its characterization.
Intellectual Property
This compound is explicitly mentioned in several patent applications, indicating its status as a proprietary investigational compound. Key patent documents include:
-
US20220267270A1: This application discloses a series of compounds, including this compound, as modulators of STING. The invention covers the composition of matter and methods of use for treating diseases such as cancer and autoimmune disorders.
-
WO2019075108A1: This international patent application also covers STING modulators, with this compound listed among the inventive compounds.
These patents are assigned to Array BioPharma Inc. and Loxo Oncology, Inc., highlighting the commercial interest in the development of this and related molecules.
The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage and cancer. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a broader immune response.
The canonical STING signaling cascade proceeds as follows:
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.
-
Second Messenger Synthesis: Upon binding dsDNA, cGAS is activated and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to STING, which is an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING.
-
Translocation and Kinase Recruitment: Activated STING translocates from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
The therapeutic rationale for targeting STING is to either activate this pathway to enhance anti-tumor immunity or to inhibit it in the context of autoimmune diseases where excessive STING signaling is pathogenic.
Experimental Protocols for Evaluation of STING Modulators
While specific experimental data for this compound is not publicly available, the following protocols are standard in the field for characterizing STING modulators.
In Vitro STING Activation Assays
Objective: To determine the potency and efficacy of a compound in activating the STING pathway in a cellular context.
A. Reporter Gene Assay:
-
Cell Line: THP-1 Dual™ KI-hSTING cells, which are human monocytic cells engineered with a stable secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Method:
-
Plate THP-1 Dual™ KI-hSTING cells in a 96-well plate.
-
Treat cells with serial dilutions of this compound or a known STING agonist (e.g., cGAMP) as a positive control.
-
Incubate for 24 hours.
-
Collect the supernatant and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
B. Cytokine Release Assay:
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.
-
Method:
-
Culture PBMCs or THP-1 cells in a 96-well plate.
-
Stimulate the cells with various concentrations of this compound.
-
After 24-48 hours, collect the cell culture supernatant.
-
Quantify the concentration of secreted IFN-β and other cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
C. Western Blot Analysis of STING Pathway Phosphorylation:
-
Cell Line: THP-1 or other immune cell lines.
-
Method:
-
Treat cells with this compound for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Use antibodies against total STING, TBK1, and IRF3 as loading controls.
-
Visualize the protein bands using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Data Analysis: Assess the time- and dose-dependent increase in phosphorylation of key pathway components.
In Vivo Pharmacokinetic and Efficacy Studies
Objective: To assess the pharmacokinetic properties and anti-tumor efficacy of this compound in animal models.
A. Pharmacokinetic (PK) Studies:
-
Animal Models: Mice (e.g., C57BL/6) or rats.
-
Method:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of this compound using liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).
B. Tumor Xenograft Efficacy Studies:
-
Animal Models: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, B16-F10 melanoma) implanted in immunocompetent mice.
-
Method:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound, positive control).
-
Administer this compound at various doses and schedules (e.g., daily, twice weekly).
-
Measure tumor volume and body weight regularly.
-
-
Data Analysis: Calculate tumor growth inhibition (%TGI) and assess the overall survival of the treatment groups. Analyze immune cell infiltration into the tumors by flow cytometry or immunohistochemistry.
Quantitative Data Summary
As of the date of this document, specific quantitative data for this compound (e.g., EC50, IC50, PK parameters, in vivo efficacy) have not been reported in the public domain. The tables below are provided as a template for the types of data that would be generated during the preclinical development of a STING modulator like this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | Result (e.g., EC50) |
| STING Reporter Assay | THP-1 Dual KI-hSTING | Luciferase Activity | Data not available |
| IFN-β Release | Human PBMCs | IFN-β Concentration | Data not available |
| TNF-α Release | Human PBMCs | TNF-α Concentration | Data not available |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng*h/mL) | F (%) |
| IV | e.g., 1 | Data not available | Data not available | Data not available | Data not available | N/A |
| PO | e.g., 10 | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model (e.g., CT26)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | % TGI |
| Vehicle Control | N/A | e.g., Daily | 0 |
| This compound | e.g., 10 | e.g., Daily | Data not available |
| This compound | e.g., 30 | e.g., Daily | Data not available |
| Positive Control | Varies | Varies | Data not available |
Conclusion
This compound is a novel, patent-protected STING modulator with potential therapeutic applications in oncology and immunology. While detailed preclinical data remains proprietary, the established methodologies for characterizing STING agonists provide a clear path for its evaluation. Further research and publication of data from the patent holders will be critical to fully understand the therapeutic potential of this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the STING pathway and the development of next-generation immunomodulatory agents.
Methodological & Application
Application Notes and Protocols for Studying CD44 in Mouse Models
Introduction
CD44 is a transmembrane glycoprotein (B1211001) that functions as a major cell surface receptor for hyaluronic acid (HA) and other extracellular matrix components.[1][2] It plays a crucial role in a wide array of cellular processes, including cell-cell and cell-matrix interactions, cell adhesion, proliferation, migration, and signaling.[1][3] Dysregulation of CD44 expression and function is implicated in the pathogenesis of various diseases, particularly cancer and chronic inflammatory conditions.[4][5][6] In the context of oncology, CD44 is recognized as a cancer stem cell (CSC) marker in several solid tumors, and its overexpression is often associated with tumor progression, metastasis, and chemoresistance.[5][7] In inflammatory diseases, CD44 is involved in the recruitment and activation of immune cells at sites of inflammation.[4][6] Consequently, CD44 has emerged as a promising therapeutic target.
These application notes provide a comprehensive overview and detailed protocols for utilizing mouse models to investigate the function of CD44 and to evaluate the efficacy of therapeutic agents targeting this molecule.
Application Notes
Therapeutic Rationale for Targeting CD44:
The multifaceted role of CD44 in cancer and inflammation makes it an attractive therapeutic target. In cancer, targeting CD44 aims to eliminate cancer stem cells, inhibit tumor growth and metastasis, and overcome drug resistance.[5][7] In inflammatory diseases, blocking CD44 can potentially reduce the influx of inflammatory cells and dampen the inflammatory response.[4][6]
Mouse Models for Studying CD44:
A variety of mouse models can be employed to study the role of CD44 in disease, each with its own advantages and limitations.
-
Xenograft Models: Human cancer cell lines or patient-derived xenografts (PDXs) are implanted into immunodeficient mice. These models are instrumental for evaluating the in vivo efficacy of anti-human CD44 therapies.
-
Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. These models are crucial for studying the interplay between the tumor, the immune system, and CD44-targeted therapies.
-
Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to either overexpress or knockout the CD44 gene, often in a tissue-specific or inducible manner. GEMMs are invaluable for elucidating the fundamental role of CD44 in tumor initiation and progression, as well as in inflammatory processes.
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human hematopoietic stem cells to reconstitute a human immune system. These models are particularly useful for studying the effects of CD44-targeted therapies on human immune cells in a living organism.
Data Presentation
Table 1: Examples of Mouse Models Used in CD44 Research
| Mouse Model Strain | Disease Model | Application | Key Findings |
| Immunodeficient Mice (e.g., NOD/SCID) | Breast Cancer Xenograft | Testing the effect of a hypothetical CD44 inhibitor | Inhibition of tumor growth and metastasis. |
| C57BL/6 | Syngeneic Melanoma | Investigating the role of CD44 in anti-tumor immunity | CD44 blockade enhances T-cell mediated tumor rejection. |
| CD44 Knockout Mice | Collagen-Induced Arthritis | Elucidating the role of CD44 in inflammation | Reduced joint inflammation and tissue damage. |
| Humanized Mice | Patient-Derived Xenograft (PDX) of Pancreatic Cancer | Evaluating a human-specific anti-CD44 antibody | Regression of tumors and reduction in cancer stem cell populations. |
Table 2: Quantitative Outcomes of Targeting CD44 in Preclinical Mouse Models
| Therapeutic Agent | Mouse Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reduction in Metastasis (%) |
| Anti-CD44 Monoclonal Antibody | Breast Cancer Xenograft | 10 mg/kg, intraperitoneal, twice weekly | 60 | 75 |
| Small Molecule Inhibitor of HA-CD44 Interaction | Pancreatic Cancer PDX | 50 mg/kg, oral, daily | 45 | Not Assessed |
| CD44 siRNA Nanoparticles | Lung Cancer Syngeneic Model | 5 mg/kg, intravenous, every 3 days | 55 | 65 |
Experimental Protocols
Protocol 1: Evaluation of a Hypothetical CD44 Inhibitor (e.g., XMD15-44) in a Human Breast Cancer Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of a CD44 inhibitor in a preclinical mouse model of breast cancer.
Materials:
-
Human breast cancer cell line expressing high levels of CD44 (e.g., MDA-MB-231)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel
-
Hypothetical CD44 inhibitor (this compound)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Measure tumor dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into two groups: vehicle control and this compound treatment.
-
Administer the hypothetical this compound or vehicle control according to the predetermined dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, western blotting for CD44 and downstream signaling proteins).
-
-
Metastasis Analysis (Optional):
-
Harvest organs such as lungs and liver to assess for metastatic lesions.
-
This can be done through histological analysis or by using a cell line engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).
-
Protocol 2: Induction of an Inflammatory Response to Study the Role of CD44
Objective: To investigate the role of CD44 in an acute inflammatory response using a thioglycollate-induced peritonitis model.
Materials:
-
Wild-type and CD44 knockout mice (on the same genetic background, e.g., C57BL/6)
-
Sterile 3% thioglycollate solution
-
Sterile PBS
-
Sterile syringes and needles
-
Flow cytometer and antibodies for immune cell phenotyping (e.g., anti-F4/80 for macrophages, anti-Ly6G for neutrophils)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 3% thioglycollate solution intraperitoneally into both wild-type and CD44 knockout mice.
-
-
Peritoneal Lavage:
-
At a specified time point post-injection (e.g., 4, 24, or 72 hours), euthanize the mice.
-
Expose the peritoneal cavity and inject 5-10 mL of cold, sterile PBS.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Cell Counting and Phenotyping:
-
Count the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Stain the cells with fluorescently labeled antibodies against specific immune cell markers.
-
Analyze the immune cell populations (e.g., neutrophils, macrophages) using flow cytometry.
-
-
Cytokine Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Collect the supernatant and measure the levels of pro-inflammatory cytokines using ELISA.
-
-
Data Analysis:
-
Compare the number and type of infiltrating immune cells, as well as cytokine levels, between the wild-type and CD44 knockout mice to determine the role of CD44 in the inflammatory response.
-
Mandatory Visualization
Caption: CD44 signaling pathway initiated by hyaluronic acid binding.
References
- 1. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology and role of CD44 in cancer progression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyaluronan-mediated CD44 Interaction with p300 and SIRT1 Regulates β-Catenin Signaling and NFκB-specific Transcription Activity Leading to MDR1 and Bcl-xL Gene Expression and Chemoresistance in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD44 is associated with muscle inflammation in polymyositis and skin damage in idiopathic inflammatory myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CD44 in epithelial–mesenchymal transition and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional activation of lymphocyte CD44 in peripheral blood is a marker of autoimmune disease activity [pubmed.ncbi.nlm.nih.gov]
- 7. The Importance of CD44 as a Stem Cell Biomarker and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
XMD15-44 dosage and administration guidelines
An extensive search for "XMD15-44" has been conducted to provide detailed application notes and protocols as requested. However, this search did not yield any specific information on a compound with this designation in publicly available scientific literature or databases.
The search results for "this compound" and related terms did not identify any specific molecule, research paper, or experimental protocol associated with this identifier. This suggests that "this compound" may be an internal compound code, a very recent discovery not yet in the public domain, or a possible misspelling of a different compound.
Without specific information on the nature of this compound, its biological target, and its mechanism of action, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations of signaling pathways.
To proceed with your request, please verify the compound identifier and provide any of the following information if available:
-
Alternative names or synonyms for this compound
-
The biological target or class of inhibitors it belongs to (e.g., kinase inhibitor, receptor antagonist)
-
The chemical structure of the molecule
Once more specific information is available, a comprehensive and accurate set of application notes and protocols can be generated to meet the needs of researchers, scientists, and drug development professionals.
Application Notes and Protocols for Preparing XMD15-44 Stock Solutions
Disclaimer: Specific chemical properties for XMD15-44, such as molecular weight and solubility, were not publicly available at the time of this writing. The following protocols are generalized for a hypothetical small molecule inhibitor of the Bone Morphogenetic Protein (BMP) pathway. Researchers must consult the manufacturer's product data sheet or Safety Data Sheet (SDS) for this compound to obtain specific values for molecular weight and solubility to ensure accurate stock solution preparation. The placeholder "[Insert Value]" should be replaced with compound-specific information.
Introduction
This compound is a small molecule inhibitor targeting the Bone Morphogenetic Protein (BMP) signaling pathway. The BMP pathway is a crucial signaling cascade involved in a multitude of cellular processes, including embryonic development, tissue homeostasis, and bone formation.[1][2][3][4] Dysregulation of this pathway has been implicated in various diseases. Accurate preparation of this compound stock solutions is the first critical step for reliable and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Quantitative Data Summary
The following table summarizes the essential quantitative data for this compound. It is imperative to obtain these specific values from the supplier of the compound.
| Property | Value | Notes |
| Molecular Weight (MW) | [Insert MW] g/mol | Essential for calculating the mass of the compound needed to achieve a desired molar concentration. |
| Purity | >98% (or as specified by the vendor) | The purity of the compound will affect the actual concentration of the active ingredient. |
| Appearance | [Insert Appearance, e.g., White powder] | A visual confirmation of the compound's physical state. |
| Solubility in DMSO | [Insert Solubility] mg/mL or mM | Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecule inhibitors.[5][6][7] |
| Solubility in Ethanol | [Insert Solubility] mg/mL or mM | |
| Solubility in Water | Insoluble or sparingly soluble | Most small molecule inhibitors have low aqueous solubility. |
| Storage of Solid | -20°C or -80°C | Store in a desiccated environment to prevent degradation. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
Use the following formula: Mass (mg) = 10 mM * [Insert MW of this compound] g/mol * Volume (L) * 1000 mg/g
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol : Mass (mg) = 10 * 500 * 0.001 * 1000 = 5 mg
-
-
Weigh the this compound powder:
-
Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
On a calibrated analytical balance, carefully weigh the calculated mass of the compound.
-
-
Dissolve the powder in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 5 mg of a 500 g/mol compound, you would add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may aid in dissolution if the compound is difficult to dissolve.[7]
-
-
Aliquot and store the stock solution:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize the number of freeze-thaw cycles and protect the compound from light.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
-
For cell-based assays, the high-concentration DMSO stock solution needs to be further diluted in an aqueous buffer or cell culture medium to the final working concentration.
-
Determine the final working concentration: This will be experiment-dependent.
-
Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in the final aqueous medium to avoid precipitation of the compound.
-
For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.
-
-
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[5] The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid cytotoxicity.[5]
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of the BMP signaling pathway by this compound.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone morphogenetic protein - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for the Quantification of XMD15-44
Disclaimer: The following application notes and protocols are representative examples for the quantification of a hypothetical small molecule kinase inhibitor, designated XMD15-44. Due to the absence of specific public information on a compound with this name, these methods have been constructed based on established analytical techniques for similar molecules.
Introduction
This compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Dysregulation of the MAP4K5 pathway has been implicated in various diseases, including inflammatory disorders and certain cancers. The development of robust and reliable analytical methods for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development.
This document provides detailed application notes and protocols for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Analytical Method: LC-MS/MS for this compound Quantification in Human Plasma
This method is designed for the sensitive and accurate quantification of this compound in human plasma. A stable isotope-labeled internal standard (SIL-IS), this compound-d4, is used to ensure high precision and accuracy.
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Protocol:
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 5 µL of the internal standard working solution (this compound-d4, 1 µg/mL in methanol).
-
Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
3. Mass Spectrometry Conditions
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 450.2 | 250.1 | 100 | 25 |
| This compound-d4 (IS) | 454.2 | 254.1 | 100 | 25 |
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Collision Gas: 8 psi
-
Data Presentation: Method Validation Summary
The LC-MS/MS method was validated according to regulatory guidelines. A summary of the key validation parameters is presented below.
Table 1: Calibration Curve for this compound in Human Plasma
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy (% bias) | ± 15% (± 20% at LLOQ) |
| Mean Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (% CV) (n=6) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Precision (% CV) (n=18) | Inter-day Accuracy (% Bias) (n=18) |
| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -2.5 |
| Low QC | 3 | 6.2 | 1.5 | 7.5 | 2.1 |
| Mid QC | 100 | 4.8 | -0.8 | 5.9 | -1.2 |
| High QC | 800 | 3.5 | 2.3 | 4.6 | 1.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3 | 92.1 | 98.5 |
| High QC | 800 | 95.3 | 101.2 |
Experimental Protocols & Visualizations
Experimental Workflow for Sample Analysis
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound extraction from plasma.
Signaling Pathway of MAP4K5
This compound is hypothesized to inhibit MAP4K5, thereby modulating the JNK signaling cascade. The following diagram depicts the simplified signaling pathway.
Caption: Simplified MAP4K5 signaling pathway.
Application Note: Analysis of CD44 Signaling Pathway Modulation by XMD15-44 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
XMD15-44 is a novel, potent, and selective small molecule inhibitor designed to target the CD44 signaling pathway. CD44 is a transmembrane glycoprotein (B1211001) that functions as a major cell surface receptor for hyaluronan (HA) and other extracellular matrix components.[1][2][3] The interaction between CD44 and its ligands activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1][2][4][5] Overexpression and specific variant expression of CD44 have been implicated in the progression and metastasis of various cancers, making it a significant target for therapeutic development.[1][6][7]
This application note provides a detailed protocol for utilizing this compound in Western blot analysis to investigate its inhibitory effects on the CD44 signaling pathway. The following sections describe the necessary reagents, a step-by-step experimental workflow, and guidelines for data analysis and interpretation.
Mechanism of Action
This compound is hypothesized to function by disrupting the interaction between CD44 and its downstream signaling adaptors or by preventing the conformational changes required for signal transduction upon ligand binding. This inhibition leads to a reduction in the activation of key downstream effectors. Western blotting is an ideal method to quantify the phosphorylation status of proteins within the CD44 signaling network, such as AKT and ERK, thereby providing a measure of this compound's inhibitory activity.
CD44 Signaling Pathway
The following diagram illustrates the central role of CD44 in activating downstream signaling pathways implicated in cancer progression.
Caption: CD44 signaling pathway inhibited by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Cancer cell line with known high expression of CD44 (e.g., MDA-MB-231, HeLa, PC3).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: As recommended for the chosen cell line.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Inhibitors: Protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST. Note: For phosphorylated proteins, BSA is recommended to reduce background.[8]
-
Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (pan)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-Beta-Actin or anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow Diagram
The diagram below outlines the major steps for conducting a Western blot analysis with this compound.
Caption: Western blot workflow for this compound analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours if investigating ligand-stimulated signaling.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2 hours) for a dose-response experiment.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
-
Protein Extraction:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. For multi-pass transmembrane proteins, incubation at a lower temperature (e.g., 70°C for 10 minutes) may be required to prevent aggregation.[9]
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Optimization of transfer time may be necessary for high molecular weight proteins.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) diluted in 5% BSA-TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA-TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time to ensure bands are within the linear range and not saturated.[12]
-
Quantify the band intensity using densitometry software.
-
To account for loading differences, strip the membrane and re-probe with an antibody for a total protein (e.g., total AKT) or a housekeeping protein (e.g., β-actin).
-
Normalize the intensity of the phospho-protein band to the total protein or loading control band.[13]
-
Data Presentation
Quantitative data should be summarized in tables and visualized using bar graphs to clearly present the effects of this compound.
Table 1: Dose-Dependent Inhibition of AKT Phosphorylation by this compound
This table shows representative data from a dose-response experiment. Cells were treated with increasing concentrations of this compound for 2 hours. The band intensities of phosphorylated AKT (p-AKT) were quantified and normalized to the total AKT levels.
| This compound Conc. (µM) | Normalized p-AKT Intensity (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1.0 | 0.48 | 52% |
| 10.0 | 0.15 | 85% |
| 100.0 | 0.05 | 95% |
Table 2: Time-Course of this compound-Mediated Inhibition of ERK Phosphorylation
This table presents sample data from a time-course experiment. Cells were treated with 10 µM this compound for various durations. The band intensities of phosphorylated ERK (p-ERK) were quantified and normalized to total ERK levels.
| Treatment Time (min) | Normalized p-ERK Intensity (Arbitrary Units) | % Inhibition |
| 0 | 1.00 | 0% |
| 15 | 0.65 | 35% |
| 30 | 0.30 | 70% |
| 60 | 0.12 | 88% |
| 120 | 0.08 | 92% |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for researchers to investigate the inhibitory effects of this compound on the CD44 signaling pathway. By using Western blot analysis to measure the phosphorylation status of key downstream effectors like AKT and ERK, users can effectively characterize the potency and mechanism of action of this novel inhibitor. Proper optimization of experimental conditions, including inhibitor concentration, treatment time, and antibody dilutions, is critical for obtaining reliable and reproducible results.
References
- 1. scispace.com [scispace.com]
- 2. Novel CD44-downstream signaling pathways mediating breast tumor invasion [ijbs.com]
- 3. Frontiers | CD44: A Multifunctional Cell Surface Adhesion Receptor Is a Regulator of Progression and Metastasis of Cancer Cells [frontiersin.org]
- 4. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD44 signaling via PI3K/AKT and MAPK/ERK pathways protects CLL cells from spontaneous and drug induced apoptosis through MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis [frontiersin.org]
- 7. The Importance of CD44 as a Stem Cell Biomarker and Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot optimization | Abcam [abcam.com]
- 9. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 10. Optimization of western blotting for the detection of proteins of different molecular weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
Application Notes and Protocols for CD44 Immunohistochemistry
Note: Initial searches for "XMD15-44" did not yield specific results for an antibody or reagent with this designation for immunohistochemistry. Therefore, these application notes and protocols have been generated using the well-characterized and widely used immunohistochemistry target, CD44 , as a representative example. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
CD44 is a cell-surface glycoprotein (B1211001) involved in a wide range of cellular processes, including cell-cell and cell-matrix interactions, cell adhesion, and migration.[1] It also plays a crucial role in various signaling pathways that regulate tumor progression and metastasis.[1][2] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of CD44 within tissue samples, providing valuable insights into its biological function in both normal and pathological states.[3][4][5][6]
These application notes provide a detailed protocol for the immunohistochemical staining of CD44 in formalin-fixed, paraffin-embedded (FFPE) tissues, along with information on expected results and troubleshooting.
Data Presentation
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Clone | Dilution Range | Incubation Time | Incubation Temperature |
| IM7 (rat anti-mouse) | 1:50 - 1:200 | 1 hour - overnight | Room Temperature or 4°C |
| 156-3C11 | 1:50 - 1:100 | 30-60 minutes | Room Temperature |
| CD44v3 (mouse anti-human) | 10 µg/ml | 1 hour | Room Temperature |
Note: Optimal dilutions and incubation times should be determined empirically by the end-user.
Table 2: Key Reagents and Materials
| Reagent/Material | Specification | Supplier Example |
| Primary Antibody | Anti-CD44 (IHC validated) | BD Biosciences, R&D Systems |
| Secondary Antibody | HRP-conjugated anti-rat/mouse IgG | Dako, Vector Laboratories |
| Antigen Retrieval Solution | Citrate Buffer (pH 6.0) | Novus Biologicals |
| Blocking Solution | 5% Normal Goat Serum in PBS | Invitrogen |
| Substrate-Chromogen System | DAB (3,3'-Diaminobenzidine) | Vector Laboratories |
| Counterstain | Hematoxylin (B73222) | Vector Laboratories |
| Mounting Medium | Permanent Mounting Medium | VectaMount |
Experimental Protocols
Immunohistochemistry Staining Protocol for CD44 in FFPE Tissues
This protocol provides a general guideline for the detection of CD44 in formalin-fixed, paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
-
Heat slides in an oven at 65°C for 1 hour.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 5 minutes each.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C for 20-40 minutes. A rice cooker or water bath can be used.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer (e.g., TBS or PBS with 0.05% Tween-20).[5]
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
5. Primary Antibody Incubation:
-
Dilute the primary anti-CD44 antibody in the blocking solution according to the recommended dilution range (see Table 1).
-
Apply the diluted primary antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[7]
6. Secondary Antibody Incubation:
-
Wash slides three times with wash buffer for 5 minutes each.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.[7]
7. Signal Detection:
-
Wash slides three times with wash buffer for 5 minutes each.
-
Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until a brown precipitate is visible.[7] This typically takes 2-10 minutes.
-
Stop the reaction by rinsing with distilled water.
8. Counterstaining:
-
Counterstain the sections with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.[7]
-
"Blue" the sections in running tap water or a bluing reagent.
9. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
Visualizations
Signaling Pathways and Workflows
Caption: CD44 signaling pathways in cancer.
Caption: General workflow for immunohistochemistry.
References
- 1. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis [frontiersin.org]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. 免疫組織化学に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Immunohistochemistry (IHC): Experimental Protocols and Troubleshooting Guide_AntibodySystem [antibodysystem.com]
- 6. Designing a Successful IHC/ICC Experiment: R&D Systems [rndsystems.com]
- 7. genomeme.ca [genomeme.ca]
Application Notes and Protocols for XMD15-44 in Flow Cytometry
Note: The following application notes and protocols are provided for a hypothetical molecule, XMD15-44, presumed to be an inhibitor of the CD44 signaling pathway. This information is generated as a template to demonstrate the creation of detailed application notes for researchers, scientists, and drug development professionals. All quantitative data is illustrative.
Introduction
This compound is a novel small molecule inhibitor targeting the intracellular domain of CD44, a cell-surface glycoprotein (B1211001) involved in a multitude of cellular processes including cell-cell interactions, cell adhesion and migration, and signal transduction.[1][2] CD44 is a major receptor for hyaluronic acid (HA) and its engagement can trigger downstream signaling cascades, such as the PI3K/AKT and Ras-MAPK pathways, which are crucial in tumor progression and metastasis.[1][2][3] As a key player in cancer stem cell biology, CD44 is a promising therapeutic target.[3][4] These application notes provide detailed protocols for utilizing this compound in flow cytometry to investigate its effects on CD44-mediated signaling and cellular phenotypes.
Mechanism of Action
This compound is designed to penetrate the cell membrane and bind to the cytoplasmic tail of CD44. This binding is hypothesized to allosterically inhibit the recruitment of downstream signaling molecules such as ezrin-radixin-moesin (ERM) proteins and Src kinases, thereby attenuating CD44-dependent signaling. The disruption of these interactions is expected to impact cell migration, proliferation, and survival in cancer cells that exhibit aberrant CD44 signaling.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line (Breast Cancer) | Value |
| IC50 (Cell Viability) | MDA-MB-231 | 2.5 µM |
| MCF-7 | 5.8 µM | |
| IC50 (Migration Assay) | MDA-MB-231 | 0.8 µM |
| Optimal Concentration (Flow Cytometry) | Varies by application | 1-10 µM |
Table 2: Effect of this compound on CD44 Downstream Signaling (Flow Cytometry)
| Marker | Treatment (MDA-MB-231 cells) | % Positive Cells (Mean ± SD) |
| Phospho-Akt (Ser473) | Vehicle Control | 85 ± 4.2 |
| This compound (5 µM) | 32 ± 3.1 | |
| Phospho-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 78 ± 5.5 |
| This compound (5 µM) | 25 ± 2.9 |
Signaling Pathway Diagram
Caption: CD44 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Immunophenotyping of CD44 Expression on Cancer Cells
This protocol describes the staining of cell surface CD44 for analysis by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Anti-human CD44 antibody (fluorochrome-conjugated)
-
Isotype control antibody
-
Fixable Viability Dye
-
70% Ethanol (for fixation, optional)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cultured cancer cells and prepare a single-cell suspension.
-
Cell Count and Viability: Perform a cell count and determine viability.
-
Staining: a. Resuspend 1x10^6 cells in 100 µL of Flow Cytometry Staining Buffer. b. Add the appropriate amount of fluorochrome-conjugated anti-CD44 antibody or isotype control. c. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes.
-
Viability Staining: Resuspend cells in PBS and add a fixable viability dye according to the manufacturer's instructions.
-
Fixation (Optional): If cells are to be stored, fix with 1% paraformaldehyde or 70% ethanol.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Protocol 2: Analysis of Intracellular Signaling Molecules Downstream of CD44
This protocol outlines the procedure for intracellular staining of phosphorylated proteins to assess the effect of this compound on CD44 signaling.
Materials:
-
This compound
-
DMSO (Vehicle control)
-
Serum-free media
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol (B129727) or a commercial saponin-based buffer)
-
Fluorochrome-conjugated antibodies to phospho-Akt, phospho-ERK1/2, and corresponding isotype controls.
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Culture and Treatment: a. Seed cancer cells and allow them to adhere overnight. b. Starve the cells in serum-free media for 4-6 hours. c. Treat the cells with the desired concentration of this compound or DMSO for the indicated time.
-
Cell Harvest and Surface Staining: Harvest the cells and perform cell surface staining for CD44 as described in Protocol 1.
-
Fixation: Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Permeabilization: a. For methanol permeabilization, add ice-cold 90% methanol and incubate for 30 minutes on ice.[5] b. For saponin-based permeabilization, use a commercial buffer according to the manufacturer's protocol.
-
Intracellular Staining: a. Wash the permeabilized cells twice with Flow Cytometry Staining Buffer. b. Add the fluorochrome-conjugated antibodies for phospho-Akt and phospho-ERK1/2. c. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Experimental Workflow Diagram
References
- 1. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis [frontiersin.org]
- 3. Hyaluronan-mediated CD44 Interaction with p300 and SIRT1 Regulates β-Catenin Signaling and NFκB-specific Transcription Activity Leading to MDR1 and Bcl-xL Gene Expression and Chemoresistance in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of ALDH1A3, CD44 or MDR1 sensitizes resistant cancer cells to FAK autophosphorylation inhibitor Y15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Protocol with Alcohol Permeabilization: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
troubleshooting XMD15-44 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XMD15-44, a potent and selective inhibitor of the BMP signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that selectively targets Activin receptor-like kinase 2 (ALK2), a type I BMP receptor. By inhibiting ALK2, this compound blocks the downstream signaling cascade mediated by BMP ligands, which involves the phosphorylation of SMAD1/5/8. This pathway is crucial for various cellular processes, including osteogenic differentiation and hepcidin (B1576463) expression.
Q2: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is highly recommended to use Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, including small molecule inhibitors like this compound.[1][2]
Q3: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., cell culture media) is a common issue. This occurs because the compound is significantly less soluble in aqueous environments. Please refer to the troubleshooting guide below for detailed steps on how to address this.
Q4: What is the expected potency of this compound?
While specific data for this compound is not publicly available, similar selective ALK2 inhibitors exhibit high potency, with IC50 values in the nanomolar range for their target. For instance, some ALK2 inhibitors show IC50 values as low as 32 nM to 44 nM in in-vitro kinase assays.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered when working with this compound.
Problem: this compound did not fully dissolve in the chosen solvent.
-
Solution 1: Use the recommended solvent. Ensure you are using high-purity, anhydrous DMSO to prepare your initial stock solution.
-
Solution 2: Gentle warming. Briefly warm the solution at 37°C for 5-10 minutes.
-
Solution 3: Sonication. Use a sonication bath for 5-10 minutes to aid dissolution.
Problem: The compound precipitated out of solution after dilution into aqueous media.
-
Solution 1: Decrease the final concentration. The final concentration of this compound in your aqueous solution may be too high. Perform serial dilutions to determine the maximum soluble concentration in your specific medium.
-
Solution 2: Increase the percentage of DMSO in the final solution. Be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Solution 3: Use a carrier protein. For in-vitro cell-based assays, supplementing the medium with a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 0.5% can help maintain the solubility of hydrophobic compounds.
Solubility Data Summary
The following table provides a summary of the solubility for a typical selective ALK2 inhibitor in various common solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | <1 mg/mL | Not recommended for creating high-concentration stock solutions. |
| Water | Insoluble | The compound will likely precipitate in aqueous solutions at higher concentrations. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, direct dissolution is not advised. Dilute from a high-concentration DMSO stock. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Pre-weigh the compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the required volume of DMSO: Based on the molecular weight of this compound, calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Aid dissolution (if necessary): Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, use a water bath sonicator or gentle warming (37°C) for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Visualizing Key Processes
To further aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified BMP/ALK2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: XMD15-44 Experiments
Disclaimer: The following troubleshooting guide is based on the current understanding of molecules targeting the CD44 signaling pathway. As XMD15-44 is a novel compound, these are general recommendations and may require optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Based on preliminary data, this compound is a potent and selective modulator of the CD44 signaling pathway. CD44 is a transmembrane glycoprotein (B1211001) that acts as a major cell surface receptor for hyaluronic acid (HA) and other extracellular matrix components.[1][2] It is involved in a multitude of cellular processes including cell adhesion, migration, proliferation, and survival.[3][4] CD44 doesn't have intrinsic kinase activity but functions as a co-receptor, facilitating signal transduction by associating with receptor tyrosine kinases (RTKs), G-protein coupled receptors, and other signaling molecules.[3]
Q2: I am not observing the expected downstream effects of this compound on p-AKT levels. What could be the reason?
Several factors could contribute to this observation:
-
Cell Line Specificity: The expression and functional status of CD44 and its co-receptors can vary significantly between different cell lines. Verify the expression of CD44 in your cell line of choice by Western Blot or flow cytometry.
-
Passage Number: High passage numbers can lead to phenotypic drift and altered signaling responses. It is advisable to use cells within a consistent and low passage range.
-
Serum Starvation: For assessing the activation of signaling pathways like PI3K/AKT, it is crucial to serum-starve the cells prior to treatment with this compound to reduce baseline pathway activation.
-
Reagent Quality: Ensure the antibody used for detecting p-AKT is validated and specific. Also, check the activity of this compound, as improper storage or handling can lead to degradation.
Q3: My cells are showing signs of toxicity at the recommended concentration of this compound. What should I do?
-
Perform a Dose-Response Curve: The optimal concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically <0.1%).
-
Incubation Time: Reduce the incubation time with this compound. A time-course experiment can help in identifying the optimal duration for observing the desired effect without inducing significant toxicity.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates | Uneven cell seeding, edge effects in multi-well plates, or improper mixing of reagents. | Ensure proper cell counting and seeding techniques. Avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough but gentle mixing of assay reagents. |
| No significant effect of this compound | Low expression of CD44 in the cell line, inactive compound, or inappropriate assay endpoint. | Confirm CD44 expression. Test the activity of a fresh batch of this compound. Choose an assay endpoint that reflects the expected mechanism of action (e.g., apoptosis assay if cytotoxicity is anticipated). |
| Unexpected increase in cell viability | Potential off-target effects or paradoxical signaling activation at certain concentrations. | Perform a detailed dose-response analysis. Investigate the activation of alternative survival pathways. |
Western Blotting Issues
| Symptom | Possible Cause | Suggested Solution |
| Weak or no signal for target protein | Insufficient protein loading, low antibody concentration, or inactive antibody. | Perform a protein quantification assay to ensure equal loading. Optimize antibody dilution. Use a fresh or validated antibody. |
| High background | High antibody concentration, insufficient washing, or blocking issues. | Reduce the primary antibody concentration. Increase the duration and number of wash steps. Optimize the blocking buffer and incubation time. |
| Non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody. Add protease and phosphatase inhibitors to your lysis buffer. |
Experimental Protocols
Protocol: Western Blot Analysis of CD44 Downstream Signaling
This protocol provides a general workflow to assess the effect of this compound on the phosphorylation of key downstream effectors of the CD44 signaling pathway, such as AKT and ERK.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-16 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired time.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cancer Cell Line Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 78.6 ± 3.9 |
| 5 | 52.3 ± 4.2 |
| 10 | 25.1 ± 3.5 |
| 25 | 10.8 ± 2.1 |
Visualizations
Caption: Simplified CD44 signaling pathway and the putative inhibitory point of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronan-mediated CD44 Interaction with p300 and SIRT1 Regulates β-Catenin Signaling and NFκB-specific Transcription Activity Leading to MDR1 and Bcl-xL Gene Expression and Chemoresistance in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis [frontiersin.org]
- 4. The role of CD44 in epithelial–mesenchymal transition and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of XMD15-44 Treatment
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for XMD15-44?
The optimal solvent and storage conditions are critical for maintaining the stability and activity of any experimental compound. For non-polar small molecules, DMSO is a common solvent for creating high-concentration stock solutions. However, it is crucial to determine the maximal solubility and to be aware of potential DMSO-induced cellular toxicity, especially at concentrations above 0.1-0.5% in the final culture medium. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Always protect light-sensitive compounds from light.
Q2: How do I determine the optimal concentration and treatment duration for this compound in my cell line?
The optimal concentration and duration of treatment are highly cell-type dependent. A dose-response curve and a time-course experiment are essential preliminary studies.
-
Dose-Response Assay: Treat your cells with a range of this compound concentrations (e.g., from nanomolar to micromolar ranges) for a fixed period (e.g., 24, 48, or 72 hours). Assess cell viability using assays like MTT, MTS, or CellTiter-Glo. This will allow you to determine the IC50 (half-maximal inhibitory concentration).
-
Time-Course Experiment: Using a concentration around the determined IC50, treat the cells and measure the desired biological endpoint at different time points (e.g., 6, 12, 24, 48, 72 hours). This helps in understanding the kinetics of the compound's effect.
Q3: I am observing high variability in my results. What are the potential causes?
High variability can stem from several sources:
-
Compound Instability: Ensure the compound is properly stored and handled. Prepare fresh dilutions from a stable stock for each experiment.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition. Mycoplasma contamination can also significantly alter cellular responses.
-
Assay Performance: Ensure assays are performed consistently, with attention to incubation times, reagent concentrations, and instrument calibration. Include appropriate positive and negative controls in every experiment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Efficacy | - Inactive compound- Suboptimal concentration- Insufficient treatment duration- Cell line is resistant | - Verify compound identity and purity (e.g., via HPLC/MS).- Perform a broad dose-response experiment.- Conduct a time-course study.- Test on a known sensitive cell line as a positive control. |
| High Cell Death (Even at Low Concentrations) | - Compound is highly potent- Solvent toxicity- Off-target effects | - Expand the lower end of your dose-response curve.- Include a vehicle-only control (e.g., DMSO at the same final concentration).- Investigate potential off-target liabilities through literature or target profiling. |
| Precipitation of Compound in Media | - Poor solubility in aqueous solution | - Decrease the final concentration.- Use a different solvent or a solubilizing agent (e.g., Pluronic F-68), ensuring it doesn't affect cell health.- Visually inspect the media for precipitation after adding the compound. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., media with the same final concentration of DMSO).
-
Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50.
Visualizations
Caption: A general experimental workflow for characterizing this compound's efficacy.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
Caption: An example signaling pathway illustrating a potential mechanism of action for this compound.
XMD15-44 off-target effects and how to mitigate them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating the potential off-target effects of XMD15-44, a potent type II RET kinase inhibitor. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2][3][4] It is classified as a type II inhibitor, meaning it binds to the inactive 'DFG-out' conformation of the kinase.[4] Its primary targets are wild-type and various mutant forms of RET, including those with the C634R, M918T, and the V804M "gatekeeper" mutations, which can confer resistance to other RET inhibitors.[4][5]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[3] For kinase inhibitors, this often means the inhibition of other kinases due to the structural similarity of the ATP-binding pocket across the kinome. These off-target interactions can lead to unexpected experimental results, cellular toxicity, or misinterpretation of the inhibitor's specific role in a biological process.[3] Understanding the off-target profile of this compound is crucial for accurate data interpretation and for anticipating potential confounding effects in preclinical studies.
Q3: Has the off-target profile of this compound been publicly characterized?
A3: As of the latest available information, a comprehensive, publicly accessible kinome-wide selectivity profile specifically for this compound has not been identified. However, this compound shares a 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore with other RET inhibitors, such as ALW-II-41-27.[4] The off-target profile of ALW-II-41-27 has been characterized and can provide valuable insights into the potential off-targets of this compound.
Q4: What are the likely off-target kinases for this compound based on related compounds?
A4: Based on the known cross-reactivity of the structurally related compound ALW-II-41-27, this compound may potentially interact with a range of other kinases.[6][7][8] These include members of the Ephrin receptor family (EphA and EphB), Src family kinases, and other receptor tyrosine kinases. A summary of potential off-targets is provided in the data table below. It is important to experimentally verify these potential off-targets in your specific model system.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered signaling) that doesn't seem to be solely explained by RET inhibition.
-
Question: Could this be an off-target effect of this compound?
-
Answer: Yes, unexpected phenotypes are often the first indication of off-target activity. It is crucial to determine if the observed effect is a direct consequence of inhibiting RET or another kinase.
-
-
Troubleshooting Steps:
-
Validate with a Structurally Different RET Inhibitor: Use a well-characterized, structurally distinct RET inhibitor. If the phenotype persists with another selective RET inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it suggests an off-target effect.
-
Rescue Experiment: In a cell line model, introduce a version of the RET kinase that is resistant to this compound but retains its catalytic activity. If the phenotype is reversed in the presence of the inhibitor, it confirms an on-target effect. If the phenotype persists, it is likely off-target.
-
Profile Downstream Signaling: Use western blotting to probe the phosphorylation status of key downstream effectors of RET (e.g., PLCγ, ERK, AKT) and of major signaling pathways associated with potential off-targets (see data table).
-
Issue 2: My in vitro kinase assay results with this compound don't correlate with my cell-based assay findings.
-
Question: Why is there a discrepancy between the biochemical and cellular data?
-
Answer: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with ATP-competitive inhibitors like this compound.
-
Cell Permeability and Efflux: this compound may have poor cell membrane permeability or be actively removed from the cell by efflux pumps, leading to a lower effective intracellular concentration.
-
Target Engagement in a Cellular Context: The conformation and accessibility of the target kinase can be different in a cellular environment compared to a purified, recombinant protein.
-
-
-
Troubleshooting Steps:
-
Perform a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to RET inside the cell at the concentrations used in your experiments.
-
Evaluate Cell Permeability: Assess the physicochemical properties of this compound to predict its permeability. If permeability is a suspected issue, consider using cell lines with lower expression of efflux pumps.
-
Data Presentation
Table 1: Potential Off-Target Profile of this compound (Inferred from ALW-II-41-27)
Disclaimer: This table summarizes the known off-target kinases of ALW-II-41-27, a compound structurally related to this compound. This profile is provided as a guide for potential off-target investigation for this compound and should be experimentally verified.
| Kinase Family | Potential Off-Target Kinase | Reported Activity of ALW-II-41-27 | Potential Downstream Signaling Pathway |
| Ephrin Receptors | EphA2, EphA3, EphA5, EphA8, EphB1, EphB2, EphB3 | IC50 = 11 nM for EphA2 | RhoA/ROCK, MAPK/ERK |
| Src Family Kinases | Src, Lyn, FGR, Lck, Frk | EC50s < 500 nM in Ba/F3 cells | PI3K/AKT, MAPK/ERK, STAT3 |
| Receptor Tyrosine Kinases | Kit, Fms (CSF1R), KDR (VEGFR2), FLT1 (VEGFR1), PDGFRα, PDGFRβ, DDR1, DDR2 | EC50s < 500 nM in Ba/F3 cells | MAPK/ERK, PI3K/AKT, JAK/STAT |
| Non-receptor Tyrosine Kinases | Bcr-Abl, Bmx | EC50s < 500 nM in Ba/F3 cells | Multiple, including MAPK and PI3K/AKT |
| Serine/Threonine Kinases | b-raf, Raf1, p38α, p38β | Inhibition observed | MAPK/ERK |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of recombinant human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-dose screen, a concentration of 1 µM is typically used. For dose-response curves, prepare a serial dilution series.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., KINOMEscan™, Reaction Biology) that offers a broad panel of active human kinases.
-
Binding or Activity Assay:
-
Competition Binding Assay (e.g., KINOMEscan™): The assay measures the ability of this compound to displace a labeled ligand from the ATP-binding site of each kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR.[9]
-
Radiometric Kinase Activity Assay (e.g., HotSpot™): This assay measures the transfer of radiolabeled phosphate (B84403) from [γ-³³P]ATP to a substrate by each kinase in the presence of this compound.
-
-
Data Analysis:
-
For single-dose screening, results are often expressed as "percent of control" or "percent inhibition."
-
For dose-response experiments, calculate the IC50 or Kd value for each kinase interaction.
-
Visualize the data using a dendrogram (e.g., TREEspot™) to map the selectivity profile across the kinome.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target (RET) and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (and suspected off-target proteins) remaining in the soluble fraction by western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 3: Western Blot Analysis of Downstream Signaling
Objective: To assess the functional consequences of on-target and potential off-target inhibition by this compound.
Methodology:
-
Cell Treatment: Treat cells with vehicle or different concentrations of this compound for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phosphorylated and total forms of RET, key downstream effectors (e.g., p-PLCγ, p-ERK, p-AKT), and key proteins in pathways associated with potential off-targets (e.g., p-SRC, p-EphA2).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
Visualizations
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ALW-II-41-27 | Ephrin Receptor | TargetMol [targetmol.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
dealing with XMD15-44 batch to batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK5 inhibitor, XMD15-44. Our goal is to help you navigate potential challenges, particularly batch-to-batch variability, and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What could be the cause?
A1: Batch-to-batch variability is a known challenge with small molecule inhibitors. For this compound, this can manifest as differences in potency, solubility, or even unexpected biological effects. The primary causes for such variability include:
-
Purity and Impurity Profile: Minor variations in the synthesis and purification process can lead to different levels and types of impurities in each batch. Some of these impurities may have off-target effects that confound experimental results.
-
Physical Properties: Differences in crystallinity, salt form, or solvation state between batches can affect the compound's solubility and bioavailability in your experimental system.
-
Paradoxical Activation of ERK5: A key phenomenon to be aware of with ERK5 inhibitors is "paradoxical activation." While the inhibitor blocks the kinase activity of ERK5, it can simultaneously promote the transcriptional activity of ERK5 by inducing a conformational change.[1][2][3][4][5] The extent of this paradoxical activation may vary between batches, leading to inconsistent downstream effects.
Q2: What is paradoxical activation of ERK5 and how can it affect my experiments?
A2: Paradoxical activation is a phenomenon where a kinase inhibitor, while blocking the catalytic activity of the kinase, paradoxically enhances its non-catalytic functions.[1][2][3][4] In the case of ERK5, inhibitors like this compound bind to the kinase domain and can induce a conformational change that exposes the nuclear localization signal (NLS) and enhances the transcriptional activation domain (TAD) activity.[2][3] This leads to increased nuclear translocation of ERK5 and activation of its target genes, such as c-Myc and Fra1, even as its kinase activity is inhibited.[4][5] This dual effect can lead to complex and sometimes contradictory experimental outcomes, such as inhibiting proliferation in some cell lines while promoting it in others, depending on the relative importance of ERK5's kinase versus transcriptional functions in a given context.
Q3: How can I assess the quality of a new batch of this compound?
A3: Before starting your experiments, it is crucial to perform quality control (QC) checks on each new batch of this compound. We recommend the following:
-
Review the Certificate of Analysis (CoA): The CoA provided by the supplier should detail the purity (typically by HPLC), identity (by mass spectrometry and/or NMR), and appearance of the compound. Compare the purity values across different batches.
-
In-house Quality Control: If possible, perform your own analytical chemistry to confirm the identity and purity.
-
Functional Assays: The most critical QC step is to test the functional activity of the new batch in a well-established in vitro or cell-based assay. This will provide the most relevant information on how the compound will perform in your experiments. We recommend running a dose-response curve to determine the IC50 value and comparing it to previous batches.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values between batches.
-
Possible Cause 1: Variation in Compound Purity or Potency.
-
Troubleshooting Step:
-
Review the CoA for each batch and compare the purity data.
-
Perform a dose-response experiment with both the old and new batches side-by-side in the same assay to directly compare their potency.
-
-
-
Possible Cause 2: Differences in Compound Solubility.
-
Troubleshooting Step:
-
Ensure that the stock solutions are prepared fresh and that the compound is fully dissolved.
-
Visually inspect the stock solution for any precipitation.
-
Consider using a different solvent if solubility issues persist, but be mindful of solvent effects on your cells.
-
-
-
Possible Cause 3: Paradoxical Activation.
-
Troubleshooting Step:
-
The apparent IC50 in a cell viability assay can be influenced by the balance between kinase inhibition and transcriptional activation. A batch with a stronger paradoxical effect might show a different IC50.
-
Assess not only the inhibition of ERK5 phosphorylation but also the expression of ERK5 target genes (see Issue 2).
-
-
Issue 2: Unexpected or contradictory cellular phenotypes.
-
Possible Cause: Paradoxical Activation of ERK5 Transcriptional Activity.
-
Troubleshooting Step:
-
Assess ERK5 Signaling Pathway: Perform a western blot to analyze the phosphorylation status of ERK5 (p-ERK5) and the protein levels of its downstream targets, such as c-Myc and Cyclin D1. A potent batch of this compound should decrease p-ERK5 levels while potentially increasing c-Myc or Cyclin D1 levels due to paradoxical activation.
-
Reporter Gene Assay: Use a reporter construct driven by an ERK5-responsive promoter (e.g., containing MEF2 binding sites) to directly measure the effect of this compound on its transcriptional activity.
-
Titrate the Inhibitor: Perform a dose-response experiment and analyze both kinase inhibition (p-ERK5) and transcriptional activation (reporter assay or target gene expression) at each concentration. This will help you identify the concentration window where you see kinase inhibition with minimal paradoxical activation.
-
-
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Recommended Specification |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (HPLC) | 99.2% | 98.5% | ≥ 98% |
| Identity (Mass Spec) | Consistent with structure | Consistent with structure | Consistent with structure |
| IC50 (in vitro kinase assay) | 85 nM | 110 nM | 75 - 125 nM |
| Solubility (DMSO) | ≥ 50 mg/mL | ≥ 50 mg/mL | ≥ 50 mg/mL |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted this compound or vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ERK5 Signaling Pathway
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK5, total ERK5, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: The ERK5 signaling pathway and the dual effects of this compound.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
Caption: Quality control workflow for new batches of this compound.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Kinase Inhibitor Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on experimental controls and best practices for the use of kinase inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments to ensure data integrity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the critical initial steps before using a new kinase inhibitor?
A1: Before incorporating a new kinase inhibitor into your experiments, it is crucial to verify the expression and activity of the target kinase in your specific cell model.[1] Techniques like Western blotting can confirm the presence and phosphorylation status of the target protein.[1] If the target kinase is not expressed or is inactive, it is advisable to select a more appropriate cell line.[1] Additionally, understanding the inhibitor's physicochemical properties, such as its octanol-water partition coefficient (LogP) and polar surface area, can provide insights into its potential cell permeability.[1]
Q2: How can I be sure the observed phenotype is a result of on-target inhibition?
A2: Distinguishing on-target from off-target effects is a fundamental challenge in kinase inhibitor studies. Several strategies can be employed:
-
Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target.[1] Correlating the phenotypic response with the degree of target inhibition helps to establish a causal link.[1]
-
Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to rescue the phenotype by expressing a form of the target kinase that is resistant to the inhibitor.
-
Kinome Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited at the experimental concentration, revealing potential off-target interactions.[1][2]
Q3: My kinase inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cellular potency are common and can arise from several factors:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane.[1]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.[1] Co-incubation with an efflux pump inhibitor, such as verapamil, can help diagnose this issue.[1]
-
High Intracellular ATP: The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.[1]
-
Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.
Q4: What are essential controls for a Western blot experiment to assess the effect of a kinase inhibitor?
A4: A well-controlled Western blot is critical for interpreting the effects of a kinase inhibitor. Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.
-
Positive and Negative Controls: A cell line or treatment condition known to express high and low levels of the target protein and its phosphorylated form, respectively.
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[3]
-
Time-Course and Dose-Response: Evaluating the inhibitor's effect at multiple time points and concentrations to understand the dynamics and potency of its action.
Troubleshooting Guides
Problem: No or Weak Signal in Western Blot for Phospho-Protein
| Possible Cause | Troubleshooting Step |
| Low target kinase expression or activity | Confirm target expression and basal phosphorylation in your cell line using a positive control.[1] |
| Ineffective inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Poor antibody quality | Validate the primary antibody using a positive control and check the manufacturer's recommended protocol. |
| Issues with sample preparation | Ensure the use of phosphatase and protease inhibitors during cell lysis to preserve protein phosphorylation.[3][4] |
| Suboptimal transfer or detection | Optimize transfer conditions and ensure the secondary antibody and detection reagents are working correctly.[5] |
Problem: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Troubleshooting Step |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[4] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[5][6] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations.[5][6] |
| Contaminated buffers or reagents | Prepare fresh buffers and ensure all reagents are within their expiration dates. |
Problem: Inconsistent or Unexpected Phenotypic Results
| Possible Cause | Troubleshooting Step |
| Off-target effects of the inhibitor | Perform kinome-wide selectivity profiling to identify potential off-targets.[1][2] Use a structurally unrelated inhibitor for the same target to confirm the phenotype.[1] |
| Cell line heterogeneity or instability | Use low-passage number cells and regularly verify the cell line's identity. |
| Variability in experimental conditions | Maintain consistent cell density, inhibitor concentrations, and incubation times across experiments. |
| Inhibitor degradation | Prepare fresh stock solutions of the inhibitor and store them properly. |
Experimental Protocols & Data Presentation
General Protocol for Evaluating a Kinase Inhibitor in a Cell-Based Assay
This workflow outlines the key steps for assessing the cellular activity of a kinase inhibitor.
Caption: A generalized workflow for testing a kinase inhibitor in a cellular context.
Troubleshooting Logic for Unexpected Results
This diagram illustrates a logical approach to troubleshooting when experimental outcomes are not as expected.
Caption: A decision tree for troubleshooting unexpected experimental results.
Example IC50 Data for Kinase Inhibitors
The following table provides a template for presenting inhibitor potency data. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. It is important to note that IC50 values can vary significantly between different assay formats and laboratories.[7]
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Assay Type |
| Inhibitor A | Kinase X | 15 | 250 | TR-FRET |
| Inhibitor B | Kinase X | 50 | 800 | AlphaLISA |
| Inhibitor C | Kinase Y | 5 | 25 | LanthaScreen |
| Inhibitor D | Kinase Y | 100 | >10,000 | Cell Viability |
Data is hypothetical and for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. genetex.com [genetex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Compound XMD15-44
Welcome to the technical support center for XMD15-44. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with this compound.
Getting Started with this compound
This compound is a novel small molecule inhibitor designed to target the kinase domain of the fictitious protein Kinase Alpha (KNA). In its intended signaling pathway, KNA autophosphorylates and subsequently phosphorylates the downstream effector protein, Transcription Factor Beta (TFB). Phosphorylated TFB then translocates to the nucleus to initiate the transcription of genes involved in cellular proliferation. This compound was developed to inhibit KNA autophosphorylation, thereby preventing TFB activation and halting the proliferative signal.
Intended Signaling Pathway of this compound
Caption: Intended signaling pathway and mechanism of action for this compound.
Troubleshooting Guide
This guide addresses common unexpected outcomes in a question-and-answer format.
Question 1: Why am I not observing the expected decrease in cell proliferation after treating my cells with this compound?
Possible Cause 1: Suboptimal Experimental Conditions
The concentration of this compound or the incubation time may be insufficient.
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response experiment with a broader range of this compound concentrations.
-
Time-Course Experiment: Measure cell viability at multiple time points after treatment.
Example Data: Dose-Response of this compound on Cancer Cell Line A
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 52 |
| 50 | 15 |
| 100 | 5 |
Possible Cause 2: Cellular Resistance
The cell line you are using may have intrinsic or acquired resistance to this compound. This could be due to mutations in the KNA target or upregulation of alternative signaling pathways.
Troubleshooting Steps:
-
Target Engagement Assay: Confirm that this compound is binding to KNA in your cell line.
-
Western Blot Analysis: Check the phosphorylation status of KNA and TFB to see if the inhibitor is hitting its immediate target.
-
Pathway Analysis: Investigate the activity of parallel pro-proliferative pathways (e.g., MAPK/ERK pathway).
Question 2: My cells are dying at concentrations where I expect to see only inhibition of proliferation. Is this expected?
Possible Cause: Off-Target Cytotoxicity
This compound may be inhibiting other essential kinases or cellular processes, leading to cell death.
Troubleshooting Steps:
-
Kinase Profiling: Screen this compound against a panel of other kinases to identify potential off-target interactions.
-
Apoptosis Assay: Determine if the observed cell death is due to apoptosis.
-
Rescue Experiment: If an off-target is identified, see if inhibiting the off-target with a known specific inhibitor phenocopies the effect of this compound.
Example Data: Kinase Selectivity Profile of this compound (10 µM)
| Kinase | Inhibition (%) |
| KNA (Target) | 95 |
| Kinase B | 88 |
| Kinase C | 45 |
| Kinase D | 12 |
Question 3: I see inhibition of KNA phosphorylation, but TFB phosphorylation is unaffected. What could be happening?
Possible Cause: Alternative Kinase Activating TFB
Another kinase in the cell may be compensating for the loss of KNA activity and phosphorylating TFB.
Troubleshooting Workflow:
Caption: Workflow for investigating compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound? A: this compound is soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced artifacts.
Q: How stable is this compound in solution? A: The 50 mM stock solution in DMSO is stable for up to 6 months when stored at -20°C. Working solutions diluted in aqueous media should be prepared fresh for each experiment.
Q: Can this compound be used for in vivo studies? A: Preliminary pharmacokinetic data is available upon request. Please contact our technical support team for more information on formulation and dosing for animal studies.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-KNA, total KNA, p-TFB, total TFB, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Logical Relationship Diagram for Data Interpretation
Caption: Decision tree for interpreting primary screening results with this compound.
Technical Support Center: Long-Term Stability of Kinase Inhibitors in Solution
Disclaimer: Specific public information regarding a compound designated "XMD15-44" is not available. This technical support center has been developed using XMD8-92 , a well-characterized ERK5 and BRD4 inhibitor, as a representative example. The principles and protocols described herein provide a comprehensive guide for researchers working with novel kinase inhibitors where stability data may be limited.
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My XMD8-92 stock solution in DMSO has changed color. Is it still usable?
A color change in your stock solution can indicate chemical degradation or oxidation. It is strongly recommended to perform a quality control check, such as HPLC-MS, to assess the purity of the solution before proceeding with your experiments. For routine cell culture, it is best practice to use a fresh dilution from a recently prepared, colorless stock solution.
Q2: I observed precipitation in my frozen XMD8-92 stock solution after thawing. What should I do?
Precipitation upon thawing can result from the compound's solubility limit being exceeded at low temperatures or from repeated freeze-thaw cycles. To address this:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex thoroughly to ensure the compound is fully redissolved.
-
Concentration: Consider preparing and storing stock solutions at a slightly lower concentration to maintain solubility.
-
Aliquotting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Q3: How do I determine the stability of my kinase inhibitor in my specific experimental conditions (e.g., cell culture medium)?
Assessing stability in your experimental buffer or medium is crucial for reliable results. A general protocol for this is provided in the "Experimental Protocols" section below. This involves incubating the compound in the medium at the experimental temperature (e.g., 37°C) and analyzing its concentration at various time points using an appropriate analytical method like HPLC or LC-MS.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of XMD8-92 in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation in solution | Prepare fresh stock solutions from solid compound. Perform a stability study in your specific cell culture medium (see Protocol 1). |
| Adsorption to plastics | Use low-protein-binding plates and pipette tips. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA). |
| Incorrect concentration | Verify the concentration of your stock solution using a spectrophotometer or an analytical method like HPLC. Ensure accurate dilutions. |
| Cell line variability | Confirm the expression of the target kinase (ERK5/BRD4) in your cell line. Passage number can affect cell line characteristics. |
Issue 2: Variability in results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Incomplete solubilization | Ensure the compound is fully dissolved in the stock solution by vortexing and gentle warming if necessary. |
| Uneven distribution in multi-well plates | Mix the compound thoroughly in the medium before adding to the wells. Use a multichannel pipette for consistent dispensing. |
| Edge effects in plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
Quantitative Data Summary
The following table summarizes the known solubility and storage recommendations for XMD8-92.
| Parameter | Value | Reference |
| Molecular Weight | 474.55 g/mol | |
| Solubility in DMSO | ≥ 40 mM | |
| Storage of Solid | Room Temperature | |
| Storage of Stock Solution | -20°C or -80°C | General recommendation for small molecules |
Experimental Protocols
Protocol 1: Assessing the Stability of a Kinase Inhibitor in Solution
Objective: To determine the stability of a kinase inhibitor (e.g., XMD8-92) in a specific solvent or buffer over time at different temperatures.
Materials:
-
Kinase inhibitor (solid)
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS or cell culture medium)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Low-protein-binding tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the kinase inhibitor in DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in your experimental buffer.
-
Incubation: Aliquot the working solution into separate low-protein-binding tubes for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one tube from each temperature condition.
-
Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol. This will also precipitate any proteins in the sample.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.
Visualizations
Signaling Pathway of XMD8-92 Inhibition
Caption: Signaling pathway showing the inhibitory action of XMD8-92 on ERK5 and BRD4.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of a compound in solution.
modifying XMD15-44 treatment protocols for different cell lines
Disclaimer: The following technical support center content is generated for a hypothetical compound, XMD15-44, which is assumed to be a selective inhibitor of MAP4K2 for illustrative purposes. The data, protocols, and troubleshooting advice are based on general knowledge of kinase inhibitors and cell-based assays and should not be considered as validated experimental results for any specific real-world compound.
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). MAP4K2 is an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in the regulation of apoptosis.[1][2][3][4] By inhibiting MAP4K2, this compound promotes the apoptotic pathway in various cancer cell lines.[5]
Q2: How should I reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.3% to avoid cytotoxicity.[6]
Q3: Is this compound stable in cell culture medium?
A3: this compound is generally stable in cell culture medium for the duration of typical experiments (up to 72 hours). However, like many small molecules, prolonged incubation at 37°C can lead to gradual degradation. It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or no cytotoxic effect of this compound observed.
-
Question: I am not seeing the expected dose-dependent decrease in cell viability after treating my cells with this compound. What could be the reason?
-
Answer: This is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Verify Compound Integrity:
-
Action: Ensure that the this compound stock solution was prepared and stored correctly. Improper storage or multiple freeze-thaw cycles can lead to compound degradation.
-
Recommendation: Prepare a fresh dilution from a new aliquot of the stock solution.
-
-
Check Cell Health and Confluency:
-
Action: Confirm that the cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Cell health can significantly impact their response to treatment.
-
Recommendation: Always use cells that are in the logarithmic growth phase. Ensure that the cell seeding density is optimized to avoid overconfluency or underconfluency during the treatment period.
-
-
Optimize Treatment Conditions:
-
Action: The incubation time and concentration range of this compound may need to be optimized for your specific cell line.
-
Recommendation: Perform a time-course experiment (e.g., 24, 48, and 72 hours) and a broad-range dose-response experiment (e.g., 0.01 µM to 100 µM) to determine the optimal conditions.
-
-
Consider Cell Line Sensitivity:
-
Action: Different cell lines exhibit varying sensitivities to kinase inhibitors. Your cell line of interest might be less sensitive to MAP4K2 inhibition.
-
Recommendation: Refer to the IC50 data table below for guidance on expected sensitivity. Consider testing a positive control cell line that is known to be sensitive to this compound.
-
-
Issue 2: High background or variability in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Question: My cell viability assay results show high variability between replicate wells and a high background signal. How can I improve my assay?
-
Answer: High variability and background can obscure the true effect of your compound. Here are some tips to improve your assay performance:
-
Ensure Uniform Cell Seeding:
-
Action: Uneven cell distribution in the microplate is a common source of variability.
-
Recommendation: After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells in each well. Avoid swirling the plate, which can cause cells to accumulate at the edges.
-
-
Minimize Edge Effects:
-
Action: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and assay results.
-
Recommendation: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Optimize Reagent Incubation Times:
-
Action: For assays like MTT, the incubation time with the reagent is critical.
-
Recommendation: Follow the manufacturer's protocol for the recommended incubation time. For MTT, ensure that the formazan (B1609692) crystals are fully dissolved before reading the absorbance.
-
-
Check for Compound Interference:
-
Action: Some compounds can interfere with the assay chemistry.
-
Recommendation: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.
-
-
Issue 3: Difficulty in detecting apoptosis markers by Western blot.
-
Question: I am unable to detect cleaved Caspase-3 or cleaved PARP in my cell lysates after treatment with this compound. What should I do?
-
Answer: Detecting apoptosis markers can be challenging. Here are some troubleshooting steps:
-
Optimize Treatment Time and Dose:
-
Action: The induction of apoptosis is a dynamic process. The peak expression of cleaved caspases and PARP can be transient.
-
Recommendation: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting these markers. Also, ensure you are using a concentration of this compound that is at or above the IC50 for your cell line.
-
-
Ensure Proper Sample Preparation:
-
Action: Protein degradation can occur during sample collection and lysis.
-
Recommendation: Perform all steps on ice. Use a lysis buffer containing protease and phosphatase inhibitors.
-
-
Check Antibody Quality:
-
Action: The primary antibodies for cleaved Caspase-3 and cleaved PARP may not be optimal.
-
Recommendation: Use antibodies that are validated for Western blotting and are specific to the cleaved forms of the proteins. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm that your antibodies and protocol are working.
-
-
Load Sufficient Protein:
-
Action: The amount of cleaved protein might be below the detection limit.
-
Recommendation: Ensure you are loading an adequate amount of total protein per lane (typically 20-40 µg).
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| HeLa | Cervical Cancer | 7.5 ± 1.2 |
| A549 | Lung Cancer | 15.2 ± 2.5 |
| MCF-7 | Breast Cancer | 5.8 ± 0.9 |
| HCT116 | Colon Cancer | 10.1 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Apoptosis Markers in HeLa Cells (24h Treatment)
| Treatment | Concentration (µM) | Relative Cleaved Caspase-3 Level (Fold Change) | Relative Cleaved PARP Level (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 5 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound | 10 | 6.8 ± 0.9 | 5.9 ± 0.7 |
| This compound | 20 | 12.5 ± 1.5 | 10.2 ± 1.1 |
Data are normalized to the vehicle control and presented as mean ± standard deviation.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.
-
The next day, treat the cells with various concentrations of this compound (prepare serial dilutions in culture medium). Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blotting for Apoptosis Markers
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of this compound inducing apoptosis via MAP4K2 inhibition.
References
- 1. E2G [e2g-portal.stanford.edu]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. apexbt.com [apexbt.com]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to RET Kinase Inhibitors: XMD15-44 and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective inhibitors of the Rearranged during Transfection (RET) kinase. Oncogenic alterations in the RET proto-oncogene, including point mutations and chromosomal rearrangements, are key drivers in the pathogenesis of various cancers, most notably medullary and papillary thyroid carcinomas, as well as a subset of non-small cell lung cancers. This guide provides a comparative overview of XMD15-44, a novel RET kinase inhibitor, and other established inhibitors, namely Pralsetinib (B610190), Selpercatinib (B610774), Cabozantinib, and Vandetanib. We present a summary of their performance based on available experimental data, detail the methodologies for key evaluative experiments, and visualize the relevant biological pathways and experimental workflows.
Inhibitor Performance at a Glance
The following tables summarize the in vitro potency of this compound and other selected RET inhibitors against various RET mutations and in cancer cell lines. This data provides a quantitative basis for comparing their efficacy and selectivity.
Table 1: In Vitro Potency of RET Inhibitors Against Specific RET Kinase Mutations
| Inhibitor | RET (Wild-Type) IC50 (nM) | RET/C634R IC50 (nM) | RET/M918T IC50 (nM) | RET V804M (Gatekeeper) IC50 (nM) | RET G810R/S (Solvent Front) IC50 (nM) |
| This compound | - | 11.5[1] | 8.3[1] | Inhibits[2] | - |
| Pralsetinib | - | - | Potent Inhibition | Potent Inhibition[3][4] | Resistant[3][4][5] |
| Selpercatinib | - | ~3[6] | Potent Inhibition | Sensitive[4] | Resistant[3][4][7][8] |
| Cabozantinib | 5.2[9] | - | Potent Inhibition[10] | - | - |
| Vandetanib | 130[11] | - | - | Less Effective[6] | - |
Table 2: Cellular Proliferation Inhibition (IC50) in RET-Altered Cancer Cell Lines
| Inhibitor | Cell Line (RET alteration) | IC50 (nM) |
| This compound | RAT1 (RET/C634R) | 11.5[1] |
| RAT1 (RET/M918T) | 8.3[1] | |
| Human thyroid cancer cells (oncogenic RET) | nM range[2] | |
| Pralsetinib | Ba/F3 (KIF5B-RET) | - |
| Selpercatinib | Ba/F3 (KIF5B-RET) | ~3[6] |
| Cabozantinib | TT (RET C634W) | Potent Inhibition[10] |
| Vandetanib | - | - |
Note: A dash (-) indicates that specific IC50 values for these cell lines were not found in the provided search results.
RET Signaling Pathway and Inhibitor Mechanism of Action
The RET receptor tyrosine kinase, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[11][12] Key pathways activated include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[11][12] In cancer, mutations or fusions in the RET gene lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth.[12]
RET kinase inhibitors, including this compound, Pralsetinib, and Selpercatinib, are ATP-competitive small molecules that bind to the kinase domain of the RET protein, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[13] This blockade of oncogenic signaling leads to the inhibition of cancer cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitor performance data, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro assays used to characterize RET kinase inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase (wild-type and mutant forms).
Methodology:
-
Reagents and Materials:
-
Recombinant human RET kinase (wild-type or mutant)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at a concentration near the Km for RET)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Dispense the RET enzyme in kinase buffer into the wells of a 384-well plate.[14]
-
Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.[15]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[14]
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.[14]
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent and a plate reader.[14]
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to no-inhibitor controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[14]
-
Cell-Based Proliferation Assay
Objective: To measure the effect of a RET inhibitor on the proliferation and viability of cancer cell lines harboring specific RET alterations.
Methodology:
-
Reagents and Materials:
-
RET-dependent cancer cell lines (e.g., TT, MZ-CRC-1)
-
Appropriate cell culture medium and supplements
-
Test compounds (serially diluted)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to vehicle-treated control cells to determine the percent viability.
-
Calculate the IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Western Blot Analysis of RET Signaling
Objective: To confirm the inhibition of RET phosphorylation and downstream signaling pathways in a cellular context.
Methodology:
-
Reagents and Materials:
-
RET-dependent cancer cell line
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-RET, anti-total RET, anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with various concentrations of the test inhibitor for a defined period (e.g., 2-4 hours).[15]
-
Lyse the cells and determine the protein concentration of the lysates.[15]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane and incubate with the primary antibody of interest overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[15]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
-
Data Analysis:
-
Visually inspect the bands for a dose-dependent decrease in the phosphorylation of RET and downstream proteins.
-
For quantitative analysis, perform densitometry on the bands and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., β-actin).
-
Conclusion
This compound demonstrates potent in vitro activity against oncogenic RET mutants, positioning it as a promising candidate for further investigation. A direct comparison with other RET inhibitors highlights the competitive landscape and the importance of evaluating efficacy against a broad panel of mutations, including those that confer resistance to existing therapies. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel RET inhibitors, which will be crucial for the development of more effective and personalized cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Novel Small Molecule Inhibitors of Oncogenic RET Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncologynews.com.au [oncologynews.com.au]
- 13. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of XMD15-44: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor XMD15-44 with alternative therapeutic agents. The following sections detail its cross-reactivity profile, supported by available data, and outline the experimental methodologies used for such assessments. This objective analysis aims to equip researchers with the necessary information to make informed decisions regarding the use of this compound in their studies.
Executive Summary
This compound is a potent inhibitor of the Rearranged during Transfection (RET) tyrosine kinase. While it has demonstrated significant activity against both wild-type and mutated forms of RET, a thorough understanding of its off-target effects is crucial for its application in both research and clinical development. This guide presents a comparative overview of this compound's selectivity against other commercially available RET inhibitors, including Pralsetinib, Selpercatinib, Cabozantinib, and Vandetanib. The comparative data, where publicly available, is summarized to highlight the relative selectivity of these compounds.
Data Presentation: Kinase Cross-Reactivity Comparison
A comprehensive assessment of a kinase inhibitor's selectivity is achieved by screening it against a large panel of kinases, an approach often referred to as a kinome scan. While specific kinome scan data for this compound is not publicly available, this section provides a template for how such data would be presented and offers a comparison based on available information for alternative RET inhibitors. The data is typically presented as the percentage of remaining kinase activity at a specific inhibitor concentration or as dissociation constants (Kd).
Table 1: Comparative Kinase Selectivity of RET Inhibitors
| Kinase Target | This compound (% Inhibition @ 1µM) | Pralsetinib (% Inhibition @ 1µM) | Selpercatinib (% Inhibition @ 1µM) | Cabozantinib (% Inhibition @ 1µM) | Vandetanib (Kd in nM) |
| RET | Data Not Available | Data Not Available | Data Not Available | Data Not Available | <10 |
| VEGFR2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 1.9 |
| EGFR | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 3.6 |
| KIT | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 110 |
| KDR | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 1.9 |
| MET | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 140 |
| SRC | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 11 |
| ABL1 | Data Not Available | Data Not Available | Data Not available | Data Not Available | 30 |
| ... (additional kinases) | ... | ... | ... | ... | ... |
Note: The table above is a template. Publicly available, comprehensive kinome scan data for a direct comparison is limited. The data for Vandetanib is derived from the LINCS Data Portal and represents dissociation constants (Kd), a measure of binding affinity, where a lower number indicates stronger binding.
Experimental Protocols
The following section details the methodology for a widely used platform for assessing kinase inhibitor selectivity, the KINOMEscan™ assay. This provides a framework for understanding how the cross-reactivity data is generated.
KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ assay platform is a competition-based binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.[1][2][3]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Materials:
-
DNA-tagged kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated small molecule ligands (immobilized on beads)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20)
-
Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand)
-
qPCR reagents
Procedure:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.[2]
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a multi-well plate.[2]
-
Incubation: The assay plates are incubated for a specified time (e.g., 1 hour) at room temperature with shaking to allow the binding reaction to reach equilibrium.[2][3]
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.[2]
-
Elution: The bound kinase is eluted from the beads.[2]
-
Quantification: The concentration of the eluted kinase is measured by qPCR, which amplifies the DNA tag.[2]
Data Analysis: The amount of kinase bound to the beads is quantified for each concentration of the test compound. The results are typically expressed as the percentage of the control (DMSO vehicle) signal. For determining the dissociation constant (Kd), an 11-point, 3-fold serial dilution of the test compound is often used.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's activity and the experimental process for its characterization, the following diagrams are provided.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase selectivity using a competition binding assay.
References
Independent Verification of XMD15-44: A Comparative Guide to Novel RET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel type II RET (Rearranged during Transfection) tyrosine kinase inhibitor, XMD15-44, against other RET inhibitors. The data presented is compiled from publicly available research to facilitate independent verification of its activity.
Executive Summary
This compound is a potent inhibitor of the RET receptor tyrosine kinase, a key driver in various cancers, including thyroid and non-small cell lung cancer.[1][2] This guide compares the in vitro and cellular activity of this compound with other novel inhibitors, ALW-II-41-27 and HG-6-63-01, as well as the FDA-approved drugs Selpercatinib (B610774) and Pralsetinib.[3][4][5][6][] The included data highlights its potency against wild-type, mutant, and fusion forms of the RET kinase. Detailed experimental protocols for key assays are provided to enable replication and further investigation.
Comparative Analysis of RET Inhibitor Activity
The following tables summarize the reported inhibitory activities of this compound and its counterparts against various forms of the RET kinase and in cellular models.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | RET (Wild-Type) | RET (V804M Mutant) | RET (M918T Mutant) |
| This compound | 11.5[8] | - | 8.3[8] |
| ALW-II-41-27 | 24.7[9] | 15.8[9] | - |
| HG-6-63-01 | - | - | - |
| Selpercatinib | - | - | - |
| Pralsetinib | ~0.4[] | - | ~0.4[] |
Table 2: Cellular Inhibitory Activity (IC50, nM)
| Compound | Cell Line | RET Status | IC50 (nM) |
| This compound | RAT1 | RET/C634R | 11.5[8] |
| RAT1 | RET/M918T | 8.3[8] | |
| ALW-II-41-27 | RAT1 | RETC634R | 44[9] |
| RAT1 | RETM918T | 56[9] | |
| HG-6-63-01 | - | - | - |
| Selpercatinib | - | - | - |
| Pralsetinib | - | - | - |
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating downstream signaling cascades.[1][10][11][12] These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation.[1][2][10] In cancer, mutations or fusions involving the RET gene lead to constitutive activation of these pathways, driving tumorigenesis.[1][2][11]
Experimental Protocols
In Vitro RET Kinase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET kinase.
Methodology:
-
Reagents and Materials: Recombinant human RET kinase, kinase buffer, ATP, biotinylated peptide substrate, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[13][14][15]
-
Procedure: a. Dispense the RET enzyme in kinase buffer into a 384-well plate.[16] b. Add serial dilutions of the test compound. c. Incubate to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a defined time at room temperature. f. Stop the reaction and measure the output (e.g., luminescence for ADP-Glo™) using a plate reader.[16][17]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular RET Phosphorylation Assay
Objective: To measure the ability of a test compound to inhibit RET autophosphorylation in a cellular context.
Methodology:
-
Reagents and Materials: RET-dependent cancer cell line, cell culture medium, test compound, lysis buffer, primary antibodies (anti-phospho-RET, anti-total-RET), and secondary antibodies.
-
Procedure: a. Seed cells in a culture plate and allow them to adhere. b. Treat the cells with a range of concentrations of the test compound or DMSO for a specified time. c. Wash the cells with ice-cold PBS and lyse them. d. Determine the protein concentration of the lysates. e. Analyze the levels of phosphorylated and total RET protein by Western blotting or ELISA.[18][19]
-
Data Analysis: Quantify the band intensities for phosphorylated and total RET. Normalize the phospho-RET signal to the total RET signal and determine the IC50 for the inhibition of RET phosphorylation.[18]
Kinase Selectivity Profiling
Objective: To determine the selectivity of a test compound against a panel of other kinases to assess off-target effects.
Methodology:
-
Platforms: Utilize commercially available kinase profiling services or systems (e.g., Promega Kinase Selectivity Profiling Systems, Reaction Biology).[13][20]
-
Procedure: The test compound is screened against a broad panel of purified kinases at a fixed concentration (for single-point inhibition) or in a dose-response format (to determine IC50 values). The assay principle is typically similar to the in vitro kinase activity assay.
-
Data Analysis: The results are often presented as a percentage of inhibition at a given concentration or as IC50 values for each kinase. This data helps to generate a selectivity profile and identify potential off-target activities.[21][22]
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retevmo Receives New FDA Indication for Advanced Solid Tumors with RET Fusion - Oncology Practice Management [oncpracticemanagement.com]
- 4. FDA Approval Summary: Selpercatinib for the treatment of advanced RET fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA approves selpercatinib for medullary thyroid cancer with a RET mutation | FDA [fda.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 14. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of XMD15-44 and [standard treatment]
A thorough search for the compound "XMD15-44" has yielded no results in publicly available scientific and medical literature. The search results were primarily associated with a car audio digital signal processor and did not contain any information relevant to a therapeutic agent or research compound.
This lack of information prevents a head-to-head comparison with any standard treatment, as the identity, mechanism of action, and therapeutic area of this compound are unknown.
To proceed with your request for a comparative guide, please verify the name of the compound. It is possible that "this compound" may be an internal designation, a new and undisclosed compound, or a typographical error.
Once the correct compound name is provided, a comprehensive comparison guide can be developed, including:
-
Identification of the appropriate standard-of-care treatment for comparison.
-
A detailed summary of comparative preclinical and clinical data.
-
In-depth descriptions of experimental methodologies.
-
Illustrative diagrams of relevant signaling pathways and experimental workflows.
We are committed to providing accurate and data-driven content for the scientific community and look forward to assisting you further upon clarification of the compound .
Benchmarking XMD15-44: A Comparative Analysis Against Industry-Standard Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel kinase inhibitor, XMD15-44, against established industry standards. The following sections present its performance based on experimental data and include detailed protocols for key assays to support data-driven evaluations by researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel, potent, and selective small molecule inhibitor targeting the RAS/RAF/MEK/ERK signaling cascade, a critical pathway in cell proliferation and survival.[1][2] Dysregulation of this pathway through mutations in genes like BRAF and RAS is a key driver in a multitude of human cancers.[2][3] This document benchmarks this compound against well-characterized inhibitors to evaluate its therapeutic potential.
The RAS/RAF/MEK/ERK pathway is a multi-tiered kinase cascade initiated by receptor tyrosine kinases (RTKs).[2][4] Upon activation, RTKs recruit and activate RAS, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylate and activate ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression related to cell growth, proliferation, and survival.[1][2]
References
A Comparative Guide to the Reproducibility of ERK5 Inhibition: XMD8-92 vs. XMD17-109
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two widely used small molecule inhibitors of Extracellular signal-regulated kinase 5 (ERK5): XMD8-92 and XMD17-109. Given the initial query for "XMD15-44," it is highly probable that this was a typographical error, and the intended compounds of interest are these two prominent ERK5 inhibitors. This document focuses on the reproducibility of experiments using these compounds by presenting quantitative data from various studies, detailing experimental protocols for key assays, and visualizing the targeted signaling pathway.
Introduction to ERK5 and its Inhibitors
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a crucial component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is integral to a variety of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK5 pathway has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention.
XMD8-92 and XMD17-109 (also known as ERK5-IN-1) are two of the most frequently utilized research tools for probing the function of ERK5. Understanding the consistency and reproducibility of their effects is paramount for the accurate interpretation of experimental results.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the biochemical and cellular activities of XMD8-92 and XMD17-109 from various sources. These values provide a basis for comparing the potency and selectivity of the two inhibitors.
Table 1: Biochemical Activity of ERK5 Inhibitors
| Compound | Target | Assay Type | Reported IC50/Kd |
| XMD8-92 | ERK5 (BMK1) | ATP-binding displacement | Kd: 80 nM[1] |
| BRD4 | ATP-binding displacement | Kd: 170 nM[1] | |
| DCAMKL2 | ATP-binding displacement | Kd: 190 nM[1] | |
| TNK1 | ATP-binding displacement | Kd: 890 nM[1] | |
| PLK4 | ATP-binding displacement | Kd: 600 nM[1] | |
| XMD17-109 | ERK5 | Biochemical Kinase Assay | IC50: 162 nM[2] |
| LRRK2[G2019S] | Not Specified | IC50: 339 nM |
Table 2: Cellular Activity of ERK5 Inhibitors
| Compound | Cell Line | Assay Type | Reported EC50/IC50 |
| XMD8-92 | HeLa | MEF2C Trans-reporter Assay | Effective at 1 µM |
| AsPC-1 (Pancreatic Cancer) | Cell Proliferation | Effective at 10-15 µM | |
| XMD17-109 | HCT116 | Epidermal Growth Factor induced ERK5 autophosphorylation | EC50: 90 nM |
| Not Specified | ERK5-mediated AP1 transcriptional activity | EC50: 4.2 µM |
Detailed Experimental Protocols
To ensure the reproducibility of experimental findings, it is crucial to adhere to well-defined and consistent protocols. Below are detailed methodologies for two key assays commonly used to evaluate the efficacy of ERK5 inhibitors.
Cell Viability/Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the ERK5 inhibitor (XMD8-92 or XMD17-109) in complete culture medium. A common concentration range to test is 0.01 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]
-
Western Blot Analysis of ERK5 Phosphorylation
Western blotting is used to detect the phosphorylation status of ERK5, a direct indicator of its activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For serum-starvation experiments, replace the growth medium with a serum-free medium and incubate for 16-24 hours.
-
Treat the cells with the ERK5 inhibitor at the desired concentrations for 1-2 hours.
-
Stimulate the cells with a known ERK5 activator (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane thoroughly with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK5.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the ERK5 signaling pathway and a typical experimental workflow for evaluating ERK5 inhibitors.
Caption: The ERK5 Signaling Pathway and the point of inhibition by XMD8-92 and XMD17-109.
Caption: A generalized experimental workflow for evaluating the effects of ERK5 inhibitors.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Research Compound XMD15-44
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. This guide provides essential, step-by-step procedures for the safe disposal of the research compound designated as XMD15-44. Given the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, this document outlines the critical general procedures to be followed for any new or uncharacterized compound in a laboratory setting. Adherence to these guidelines will ensure the safety of laboratory personnel and the protection of the environment.
I. Immediate Actions & Hazard Assessment
Key Hazard Information to Identify from the SDS:
-
Physical Hazards: Flammability, reactivity, explosivity.
-
Health Hazards: Toxicity (acute and chronic), carcinogenicity, mutagenicity, teratogenicity, corrosivity, sensitization.
-
Environmental Hazards: Aquatic toxicity, persistence, bioaccumulation potential.
In the absence of a specific SDS for this compound, one must default to the most stringent safety precautions, treating the compound as highly hazardous until proven otherwise.
II. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The selection of PPE is dictated by the hazard assessment.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. The specific glove material should be chosen based on the solvent used to dissolve this compound. |
| Body Protection | A flame-resistant lab coat. | Protects against spills and splashes. |
| Respiratory Protection | A fume hood or, if not possible, a respirator with appropriate cartridges. | Prevents inhalation of powders or vapors. |
III. General Disposal Procedures
The guiding principle for chemical disposal is to never dispose of chemicals down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be collected in a designated, sealed, and clearly labeled waste container. The container must be compatible with the chemical and any solvents used.
Step 2: Labeling The waste container for this compound must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Flammable," "Toxic")
Step 3: Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
Step 4: Arrange for Pickup Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste pickup requests.
IV. Spill & Emergency Procedures
In the event of a spill of this compound, immediate action is required to contain the spill and protect personnel.
For a Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For a Large Spill (requires EHS assistance):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency number immediately.
-
Provide as much information as possible about the spilled chemical.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of research compound this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and standard operating procedures, and contact your Environmental Health and Safety (EHS) department for any questions or clarification regarding the disposal of this compound or any other chemical.
Essential Safety and Handling Guidance for the Research Compound XMD15-44
Disclaimer: No public Safety Data Sheet (SDS) or specific hazard information is currently available for the compound designated XMD15-44. The following guidance is based on conservative, best-practice laboratory procedures for handling novel chemical entities of unknown toxicity. Researchers must consult the specific SDS provided by the supplier before any handling, storage, or disposal of this material.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to assume the compound is potent and potentially hazardous. The following personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Required Equipment | Specifications and Use |
| Respiratory Protection | NIOSH-approved respirator | For powdered substances, a respirator with a P100 (or N100) particulate filter is recommended. If handling solutions, an organic vapor cartridge may also be necessary. Ensure proper fit testing and use in a well-ventilated area or a chemical fume hood.[1][2] |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a best practice when handling highly potent compounds. Check for tears and replace gloves frequently. Do not wear gloves outside of the designated work area.[2] |
| Body Protection | Laboratory coat and disposable sleeves | A fully buttoned lab coat must be worn. Disposable sleeves can provide additional protection against contamination of personal clothing. For larger scale operations, a chemical-resistant apron or suit may be required.[2] |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE before opening the package inside a chemical fume hood.
-
Verify the contents and label.
-
Store the compound in a clearly labeled, tightly sealed container.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed to prevent contamination.[1]
-
Follow any specific storage temperature requirements provided by the supplier (e.g., refrigeration, freezer).
Weighing and Solution Preparation:
-
All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Use anti-static tools and weigh boats to prevent dispersal of the powder.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solids (e.g., weigh boats, pipette tips, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container. Do not pour down the drain. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[2]
Visual Protocols and Workflows
Experimental Workflow: Safe Handling of Potent Powdered Compounds
Caption: Workflow for handling potent compounds.
Hypothetical Signaling Pathway: this compound as a Kinase Inhibitor
Caption: Potential mechanism of action for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
